Product packaging for beta-D-Glucose(Cat. No.:CAS No. 128009-02-9)

beta-D-Glucose

Cat. No.: B177742
CAS No.: 128009-02-9
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucose is a fundamental monosaccharide and a critical player in cellular energy metabolism and carbohydrate biochemistry. As one of the two stereoisomers of D-glucose, its distinct spatial arrangement of the hydroxyl group at the anomeric carbon gives it unique biochemical properties and reactivity compared to its alpha-form counterpart . This simple sugar is not only a primary energy source for living organisms, undergoing glycolysis and the citric acid cycle to produce ATP, but it is also an essential building block for major polysaccharides like cellulose and glycogen . Its role extends to being a key precursor in the synthesis of various pharmaceutical agents and therapeutic compounds for metabolic disorders . In a research context, this compound serves as a critical substrate for enzymes such as beta-glucosidase and glucose dehydrogenase, making it invaluable for enzymology studies, carbohydrate metabolism research, and the development of biochemical assays and biosensors . It is also used to study cellular uptake mechanisms via glucose transporter (GLUT) proteins . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B177742 beta-D-Glucose CAS No. 128009-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose
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Solubility

1200.0 mg/mL
Record name Beta-D-Glucose
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CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
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Melting Point

146 - 150 °C
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Molecular Architecture and Conformational Dynamics of β D Glucose

Cyclic Hemiacetal Forms

While glucose can be depicted as a linear, open-chain molecule, it predominantly exists in cyclic forms in aqueous solutions. wikipedia.orguomustansiriyah.edu.iq This cyclization occurs through an intramolecular reaction where the aldehyde group at carbon-1 reacts with a hydroxyl group along the carbon chain, forming a more stable hemiacetal. pressbooks.pubkhanacademy.org

Pyranose and Furanose Ring Structures

The reaction between the C-1 aldehyde group and the hydroxyl group on C-5 results in a six-membered ring known as a pyranose. wikipedia.orguomustansiriyah.edu.iq This form is named after the heterocyclic compound pyran. mgcub.ac.in Alternatively, a reaction with the C-4 hydroxyl group can form a five-membered ring called a furanose, named after furan. wikipedia.orgmgcub.ac.in In an aqueous solution, the pyranose forms of glucose are overwhelmingly favored, constituting over 99% of the molecules, while the furanose forms are present in negligible amounts. wikipedia.orgmasterorganicchemistry.com

The formation of the cyclic structure creates a new stereocenter at the former carbonyl carbon (C-1), which is now referred to as the anomeric carbon. uomustansiriyah.edu.iq This gives rise to two distinct stereoisomers, or anomers, designated as α (alpha) and β (beta). pressbooks.pub In the context of D-glucose, the α-anomer is characterized by the hydroxyl group on the anomeric carbon being on the opposite side of the ring from the CH₂OH group at C-5. pressbooks.pub Conversely, in the β-anomer, the anomeric hydroxyl group is on the same side as the CH₂OH group. pressbooks.pub

Haworth and Fischer Projectional Representations

To visualize these cyclic structures, chemists commonly use Haworth and Fischer projections. libretexts.orgmioy.org

Fischer Projections: These are used to represent the open-chain form of sugars. libretexts.org In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group in glucose) at the top. mioy.org Horizontal lines represent bonds projecting out of the page, while vertical lines represent bonds projecting into the page. libretexts.org

Haworth Projections: These projections are used for the cyclic forms of sugars. libretexts.org The ring is depicted as a flat polygon with the anomeric carbon typically on the right and the ring oxygen at the back. uomustansiriyah.edu.iqlibretexts.org Substituents are drawn either above or below the plane of the ring. For D-sugars, the β-anomer has the C-1 hydroxyl group pointing up, while the α-anomer has it pointing down. libretexts.org

The transition from a Fischer projection to a Haworth projection involves conceptually rotating the Fischer projection and curling the carbon chain to bring the C-5 hydroxyl group in proximity to the C-1 aldehyde group for cyclization. chemistrysteps.com

Ring Conformations and Stereochemical Preferences

While Haworth projections are useful for representation, they incorrectly imply that the pyranose ring is planar. uomustansiriyah.edu.iq In reality, to minimize steric strain, the six-membered pyranose ring adopts non-planar conformations, similar to cyclohexane. uomustansiriyah.edu.iq

Chair Conformations and Substituent Orientations

The most stable conformation for the pyranose ring is the chair conformation. uomustansiriyah.edu.iqbartleby.com The pyranose ring can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁. In these conformations, the substituents on the ring carbons can occupy either axial or equatorial positions. uomustansiriyah.edu.iq Axial bonds are parallel to the symmetry axis of the ring, while equatorial bonds extend nearly perpendicular to it. uomustansiriyah.edu.iq

The stability of a particular chair conformation is determined by the steric interactions between its substituents. Conformations with bulky substituents in equatorial positions are generally more stable due to reduced 1,3-diaxial interactions. mgcub.ac.inwikipedia.org For β-D-glucopyranose, the ⁴C₁ conformation is significantly more stable because all of its bulky hydroxyl and hydroxymethyl (CH₂OH) groups occupy the more spacious equatorial positions. uomustansiriyah.edu.iqmgcub.ac.in The alternative ¹C₄ conformation, where these bulky groups are in the more crowded axial positions, is energetically unfavorable. This preference for the ⁴C₁ conformation with all bulky groups in equatorial positions makes β-D-glucopyranose the most stable of all D-aldohexoses. bartleby.comlibretexts.org

Anomeric Interconversion and Mutarotation

When either pure α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution gradually changes over time until it reaches a stable equilibrium value. pressbooks.pubmasterorganicchemistry.com This phenomenon is known as mutarotation. pressbooks.pubmasterorganicchemistry.com For example, a solution of pure α-D-glucopyranose has an initial specific rotation of +112.2°, while a solution of pure β-D-glucopyranose has a specific rotation of +18.7°. pressbooks.pub Both solutions will equilibrate to a final specific rotation of +52.7°. pressbooks.pubmgcub.ac.in

This change in optical rotation is a direct consequence of the interconversion between the α and β anomers in solution. masterorganicchemistry.comvedantu.com The equilibrium mixture for D-glucose in water at room temperature consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount (<0.02%) of the open-chain aldehyde form. wikipedia.orgwikipedia.org The higher proportion of the β-anomer reflects its greater stability. mgcub.ac.in

Mechanisms of Anomerization

The interconversion between anomers, or anomerization, proceeds through the transient formation of the open-chain aldehyde form. wikipedia.orgpearson.com This process is catalyzed by both acid and base. wikipedia.org

The mechanism involves the following steps:

The cyclic hemiacetal ring opens to form the linear aldehyde. pressbooks.pubwikipedia.org

Rotation can occur around the C1-C2 single bond in the open-chain form. khanacademy.org

The ring then re-closes when the C-5 hydroxyl group attacks the planar carbonyl group. pressbooks.pubpearson.com This attack can occur from either face of the carbonyl, leading to the formation of either the α or β anomer. pressbooks.pub

This reversible process continues until a dynamic equilibrium is established between the two anomers and the open-chain form. vedantu.comconductscience.com

Propertyα-D-Glucopyranoseβ-D-Glucopyranose
Melting Point 146 °C148-155 °C
Initial Specific Rotation +112.2°+18.7°
Equilibrium Specific Rotation +52.7°+52.7°
Equilibrium Percentage in Water ~36%~64%

Data sourced from multiple references. pressbooks.pubmgcub.ac.inwikipedia.orglibretexts.org

Kinetic and Equilibrium Aspects of Mutarotation

The phenomenon of mutarotation refers to the change in optical rotation that occurs when an anomer of a sugar is dissolved in a solvent, typically water, as it converts into an equilibrium mixture of its anomeric forms. For D-glucose, this involves the interconversion between the α-D-glucopyranose and β-D-glucopyranose anomers via an open-chain aldehyde intermediate. researchgate.netchem-soc.si This process is a reversible first-order reaction. researchgate.net

At equilibrium in aqueous solution, the β-anomer is the predominant form. chem-soc.si The equilibrium constant (K), representing the ratio of the β-anomer to the α-anomer, is approximately 1.75 at 25°C. scispace.com The composition of the equilibrium mixture is influenced by factors such as temperature and concentration; for instance, the proportion of the α-anomer at equilibrium shows a slight increase with rising temperature and concentration. researchgate.net The enthalpy change (ΔH) for the α→β conversion in water has been determined to be approximately -280 cal/mol for the temperature range of 20-30°C. scispace.com

Interactive Table: Kinetic Parameters for D-Glucose Mutarotation

Parameter Value Conditions Source
Total Rate Constant (k) 7.67 × 10⁻⁵ s⁻¹ 22°C, tridistilled water acs.org
Forward Rate Constant (k₁) 2.76 × 10⁻⁵ s⁻¹ 22°C, tridistilled water acs.org
Reverse Rate Constant (k₂) 4.91 × 10⁻⁵ s⁻¹ 22°C, tridistilled water acs.org
Activation Energy (Ea) 67.2 kJ mol⁻¹ Aqueous solution chem-soc.si

Theoretical and Computational Studies of β-D-Glucose Structure

Computational chemistry provides powerful tools for investigating the structure, stability, and dynamics of β-D-glucose at an atomic level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations have become indispensable for understanding its conformational preferences and interactions with solvents.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate insights into their geometries and relative energies. For β-D-glucose, DFT studies have been crucial for analyzing its conformational landscape, which includes various chair, boat, and skew-boat forms. unesp.brbme.hu

Calculations consistently show that the ⁴C₁ chair conformation is the most stable and lowest-energy form for β-D-glucose. acs.orgacs.org Other conformations, such as the inverted ¹C₄ chair and various boat/skew-boat forms, are significantly higher in energy. bme.huacs.org The relative free energy differences between these conformers have been quantified through advanced computational techniques like metadynamics coupled with DFT. acs.orgacs.org For example, the energy difference between the ¹C₄ and the most stable ⁴C₁ conformation is more pronounced in aqueous solution than in the gas phase. acs.org The choice of the functional and the inclusion of diffuse functions in the basis set are critical for obtaining accurate relative energies, particularly for pyranose versus furanose structures. bme.hupsnc.pl

Interactive Table: Relative Free Energies of β-D-Glucose Conformations Energies are relative to the most stable ⁴C₁ chair conformation.

Conformation Relative Free Energy (Gas Phase, kcal/mol) Relative Free Energy (Aqueous Solution, kcal/mol) Source
⁴C₁ (Chair) 0.0 0.0 acs.org
²Sₒ/B₃,ₒ (Skew-Boat) 3.0 4.1 acs.org
¹S₃ (Skew) 5.0 - 8.0 5.0 - 8.0 acs.org

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. For β-D-glucose in aqueous solution, MD simulations have been instrumental in characterizing its solvation structure and the complex interactions with surrounding water molecules. nih.govmdpi.com

These simulations reveal that glucose is extensively hydrated, with a distinct hydration shell of water molecules. researchgate.netlsbu.ac.uk Classical and ab initio MD simulations indicate that a glucose molecule is surrounded by approximately 10 to 15 water molecules in its first hydration shell that are directly hydrogen-bonded. researchgate.netrsc.org If weaker van der Waals interactions are included, the total hydration number can be around 20. researchgate.net The simulations show that while the pyranoid ring's conformation is largely unaffected by solvation, the dynamics and orientations of the exocyclic hydroxyl and hydroxymethyl groups are significantly influenced by the solvent. nih.gov Furthermore, the diffusion of both water and glucose molecules is strongly dependent on concentration, with diffusion rates decreasing as glucose concentration increases. researchgate.net

The hydration of β-D-glucose is dominated by hydrogen bonding between its hydroxyl groups and water. Computational studies provide detailed analysis of these hydrogen bonds, including their number, strength, and geometry. β-D-glucose forms a greater number of hydrophilic hydrogen bonds with surrounding water molecules compared to its α-anomer. acs.orgnih.gov It also coordinates the smallest number of water molecules through hydrophobic interactions. acs.orgarxiv.org

The sugar hydroxyl groups act as both hydrogen bond donors and acceptors, though they are generally more efficient donors than acceptors. researchgate.net The average length of a hydrogen bond between β-D-glucose and water is the shortest among several tested monosaccharides, suggesting these are the strongest bonds. acs.orgresearchgate.net This extensive and well-ordered hydrogen-bonding network is a key factor in its high solubility. researchgate.net The hydration shell can be divided into a hydrophilic part, containing hydrogen-bonded water, and a hydrophobic part, associated with the C-H groups of the ring. acs.org

Interactive Table: Average Hydration Shell Coordination Numbers for β-D-Glucose Data from Ab Initio Molecular Dynamics (AIMD) simulations.

Hydration Sphere Average Number of Water Molecules Source
Hydrophilic (H-bonded) 11.23 acs.org

Ab initio molecular dynamics (AIMD) is a first-principles simulation method that calculates intermolecular forces "on the fly" from electronic structure theory, typically DFT. acs.org Unlike classical MD, which relies on predefined force fields, AIMD can explicitly model electronic polarization and charge transfer effects that arise from sugar-water interactions. acs.orgnih.gov

AIMD simulations of β-D-glucose in water have provided unparalleled insight into its hydration. acs.orgacs.org These studies confirm that β-D-glucose forms the highest number of hydrogen bonds, both as a donor and an acceptor, compared to other glucose isomers. nih.gov A significant finding from AIMD is the distinct electronic properties of the oxygen atoms; Bader charge analysis shows that the anomeric oxygen (O1) is significantly more negatively charged, while the ring oxygen (O5) is the least negatively charged. acs.orgnih.gov The simulations also reveal that β-D-glucose stands out for the symmetry of both its hydrophilic and hydrophobic hydration shells. acs.orgresearchgate.net These unique characteristics—a high number of strong, symmetrical hydrogen bonds—are directly correlated with the outstanding solubility and biological prevalence of β-D-glucose. nih.govarxiv.org AIMD has also been used to investigate the localization of excess electrons in glucose solutions and to explore the free energy surfaces of reactions like acid-catalyzed condensation. researchgate.netacs.org

Table of Mentioned Chemical Compounds

Compound Name Formula
β-D-Glucose C₆H₁₂O₆
α-D-Glucose C₆H₁₂O₆
Water H₂O
D-glucolactone C₆H₁₀O₆
Acetic acid CH₃COOH
Acetate (B1210297) CH₃COO⁻

Biosynthesis and Intracellular Metabolism of β D Glucose

β-D-Glucose as a Monosaccharide Precursor in Biological Systems

β-D-glucose, a simple sugar with the chemical formula C6H12O6, is a fundamental monosaccharide in biological systems. sarchemlabs.com It serves as a primary energy source and a key precursor for the synthesis of a wide array of essential molecules. sarchemlabs.comsarchemlabs.com In plants and some prokaryotes, glucose is a direct product of photosynthesis. wikipedia.org In animals, it is obtained through the breakdown of dietary carbohydrates, such as starch and glycogen (B147801), or synthesized from non-carbohydrate sources through a process called gluconeogenesis. wikipedia.orgwikipedia.org

The versatility of β-D-glucose as a precursor is evident in its role in the formation of complex carbohydrates like glycogen for energy storage in animals and starch in plants. sarchemlabs.comwikipedia.org It is also a fundamental building block for structural polysaccharides, most notably cellulose (B213188) in plant cell walls. sarchemlabs.comnih.gov Beyond polysaccharides, β-D-glucose and its derivatives are integral to the synthesis of:

Amino Acids and Nucleotides: The carbon skeletons derived from glucose metabolism are utilized in the biosynthesis of various amino acids and the ribose and deoxyribose sugars required for nucleotide and nucleic acid formation. nih.govnih.gov

Lipids: Acetyl-CoA, a product of glucose metabolism, is a primary building block for fatty acid synthesis. wikipedia.orginterchim.com

Glycoproteins and Glycolipids: Glucose is a component of the carbohydrate chains attached to proteins and lipids, forming glycoproteins and glycolipids that are crucial for cell recognition, signaling, and immune responses. sarchemlabs.com

Secondary Metabolites: In plants, β-D-glucose is a precursor for the synthesis of a diverse range of secondary metabolites, including flavonoids and alkaloids. sarchemlabs.com

Central Metabolic Pathways Involving β-D-Glucose and its Phosphorylated Forms

Once inside the cell, β-D-glucose is typically phosphorylated to glucose-6-phosphate (G6P). sarchemlabs.comwikipedia.org This phosphorylation, catalyzed by hexokinase or glucokinase, traps glucose within the cell and marks its entry into central metabolic pathways. sarchemlabs.comwikipedia.org The resulting β-D-glucose 6-phosphate is a pivotal metabolite at the crossroads of several major pathways. hmdb.caecmdb.caumaryland.eduecmdb.ca

Glycolysis and Energy Transduction

Glycolysis is a nearly universal metabolic pathway that converts one molecule of glucose into two molecules of pyruvate (B1213749). wikipedia.orgwikipedia.org This process occurs in the cytoplasm and involves a sequence of ten enzyme-catalyzed reactions. The initial step is the phosphorylation of glucose to glucose-6-phosphate. wikipedia.orglumenlearning.com Glycolysis results in a net production of ATP (adenosine triphosphate), the primary energy currency of the cell, and NADH (nicotinamide adenine (B156593) dinucleotide), a key electron carrier. wikipedia.orglibretexts.org Under anaerobic conditions, pyruvate can be fermented to products like lactate (B86563), while under aerobic conditions, it is further oxidized in the citric acid cycle and oxidative phosphorylation to generate a substantial amount of ATP. wikipedia.orglibretexts.org

Gluconeogenesis Mechanisms

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors such as pyruvate, lactate, glycerol, and certain amino acids. wikipedia.orgnih.gov It is essentially the reverse of glycolysis, although it utilizes several distinct enzymes to bypass the irreversible steps of glycolysis. genome.jp This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation and is predominantly carried out in the liver and to a lesser extent, in the kidneys. wikipedia.orgnih.gov

Pentose (B10789219) Phosphate (B84403) Pathway Intermediacy

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that diverges from glucose-6-phosphate. nih.govspandidos-publications.com The PPP has two main branches: an oxidative phase and a non-oxidative phase. The oxidative phase is irreversible and generates NADPH and ribulose-5-phosphate from glucose-6-phosphate. spandidos-publications.comgenome.jp NADPH is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting cells from oxidative stress. spandidos-publications.com Ribulose-5-phosphate is a precursor for the synthesis of nucleotides and nucleic acids. nih.gov The non-oxidative phase consists of a series of reversible reactions that interconvert various sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis. genome.jp

Glycogen and Sucrose (B13894) Metabolic Cycling

In animals, excess glucose is stored as glycogen, a large, branched polymer of glucose. sarchemlabs.comwikipedia.org The process of glycogen synthesis, known as glycogenesis, involves the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. nih.gov Glycogen synthase adds these UDP-glucose units to a growing glycogen chain. nih.gov When energy is needed, glycogen is broken down into glucose-1-phosphate in a process called glycogenolysis. wikipedia.org

In plants, sucrose is a major transport form of sugar. Its metabolism involves the synthesis of sucrose from glucose-6-phosphate and fructose-6-phosphate (B1210287). nih.gov This process is crucial for distributing energy from photosynthetic tissues to other parts of the plant.

Anomeric Specificity in Metabolic Processes

D-glucose exists in solution as an equilibrium mixture of two cyclic anomers, α-D-glucose and β-D-glucose. tandfonline.com Research has demonstrated that many enzymes and metabolic processes exhibit a preference for one anomer over the other, a phenomenon known as anomeric specificity. tandfonline.comcapes.gov.br

PathwayKey Enzyme(s)Starting Metabolite (from Glucose)Key ProductsAnomeric Preference (if known)
Glycolysis Hexokinase/Glucokinase, Phosphofructokinase, Pyruvate Kinaseβ-D-Glucose -> β-D-Glucose-6-PhosphatePyruvate, ATP, NADHVaries by cell type; α-preference in some, β-preference in others tandfonline.comcapes.gov.br
Gluconeogenesis Pyruvate Carboxylase, PEPCK, Fructose-1,6-bisphosphatase, Glucose-6-phosphatasePyruvate, Lactate, etc.β-D-GlucoseNot directly applicable as it's a synthesis pathway
Pentose Phosphate Pathway Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenaseβ-D-Glucose-6-PhosphateNADPH, Ribose-5-PhosphateAnomeric specificity has been documented tandfonline.com
Glycogenesis UDP-glucose pyrophosphorylase, Glycogen synthaseβ-D-Glucose-6-Phosphate -> Glucose-1-Phosphate -> UDP-GlucoseGlycogenAnomeric specificity has been documented tandfonline.com
Glycogenolysis Glycogen phosphorylaseGlycogenGlucose-1-PhosphateAnomeric specificity has been documented tandfonline.com

Anomer-Specific Uptake and Transport in Diverse Tissues

Research has revealed that the uptake and transport of glucose anomers are not uniform across all biological tissues; rather, a tissue-specific preference exists. Certain tissues demonstrate a preferential uptake of β-D-glucose. Notably, the brain, retina, erythrocytes, and lens cells show a preference for transporting the β-anomer. jofem.orgnih.govub.edu This specificity is believed to be linked to the expression of particular glucose transporter (GLUT) proteins. jofem.orgub.edu Specifically, cells that predominantly express GLUT1 or GLUT3 transporters, such as those in the brain and red blood cells, appear to favor the transport of β-D-glucose. jofem.orgwikipedia.org In contrast, tissues like the liver, pancreatic β-cells, skeletal muscle, and adipose tissue seem to preferentially take up α-D-glucose, a preference associated with GLUT2 and GLUT4 transporters. jofem.orgub.edu

However, the dynamics of anomeric transport can be complex. For instance, while some studies suggest a higher transport rate for β-D-glucose in human erythrocytes, others have found that GLUT1 can transport both α- and β-glucose with similar efficiency, indicating that factors beyond simple transporter affinity, such as intracellular metabolism, may influence the net uptake of a specific anomer. jofem.orgphysiology.org Studies on rat cerebral cortex slices have shown a greater disappearance of β-D-glucose from the incubation medium compared to the α-anomer, which was linked to a preferential metabolism of the β-form rather than a difference in transport across the cell membrane itself. nih.gov

TissuePreferred AnomerAssociated Glucose Transporter (Likely)Reference
Brainβ-D-GlucoseGLUT1, GLUT3 jofem.orgnih.gov
Erythrocytes (Red Blood Cells)β-D-GlucoseGLUT1 jofem.orgub.edu
Retinaβ-D-GlucoseGLUT1 jofem.orgub.edu
Liverα-D-GlucoseGLUT2 jofem.orgub.edu
Pancreatic β-cellsα-D-GlucoseGLUT2 jofem.orgub.edu
Skeletal Muscleα-D-GlucoseGLUT4 jofem.orgub.edu

Enzyme-to-Enzyme Channelling of Anomers in Phosphorylated Glucose Metabolism

Once inside the cell, both α- and β-D-glucose are phosphorylated by hexokinase to their respective glucose-6-phosphate anomers. The subsequent metabolic fate of these phosphorylated forms can differ significantly due to a phenomenon known as enzyme-to-enzyme channeling. This process involves the direct transfer of a metabolic intermediate from one enzyme to the next in a pathway without it entering the bulk cytosolic pool.

Experimental evidence, particularly from studies on rat pancreatic islets, indicates that α-D-glucose-6-phosphate is subject to enzyme-to-enzyme channeling between the hexokinase isoenzyme (specifically glucokinase) and phosphoglucoisomerase. researchgate.netnih.gov This direct channeling facilitates its entry into the glycolytic pathway. nih.gov The β-anomer of glucose-6-phosphate does not appear to participate in this channeling process to the same extent. researchgate.nettandfonline.com This anomeric specificity in channeling means that the metabolic routing of glucose can be influenced by its initial anomeric form. tandfonline.com The regulation of this channeling process is dependent on the specific hexokinase isoenzyme present in the cell type. For example, the effect of glucose concentration on the channeling of α-D-glucose-6-phosphate in rat erythrocytes (which have low-Kₘ hexokinase) is the opposite of what is observed in rat pancreatic islets (which have high-Kₘ glucokinase). scirp.orgscirp.org

Biosynthesis of β-D-Glucose-Containing Polysaccharides

β-D-glucose is the fundamental building block for several of the most abundant and structurally significant polysaccharides in nature, including cellulose, glycogen, and mixed-linkage glucans.

Elucidation of Cellulose Biosynthesis Pathways

Cellulose, the primary structural component of plant cell walls, is a linear polymer composed of thousands of D-glucose units linked by β(1,4)-glycosidic bonds. bioone.orgnih.gov This structure results in long, straight chains that align to form strong, crystalline microfibrils. nih.govwikipedia.org

The biosynthesis of cellulose is catalyzed by large, plasma membrane-localized enzyme complexes known as cellulose synthase complexes (CSCs), often appearing as rosette-shaped structures. bioone.orgnih.gov The catalytic subunit, cellulose synthase (CesA), is a glycosyltransferase that utilizes uridine (B1682114) diphosphate-glucose (UDP-glucose) as the activated sugar donor. nih.govwikipedia.orglibretexts.org The CesA enzyme processively adds glucose monomers to the growing glucan chain at its non-reducing end. nih.gov This synthesis process is coupled with the translocation of the nascent polysaccharide chain across the plasma membrane into the extracellular space, where it immediately assembles with other chains to form a cellulose microfibril. nih.govwikipedia.org

Mechanisms of Glycogen Synthesis

Glycogen is the primary storage polysaccharide in animals and fungi. It is a highly branched polymer of glucose, but unlike cellulose, the glucose residues are linked by α(1,4)-glycosidic bonds in the linear chains and α(1,6)-glycosidic bonds at the branch points. embopress.orgwikipedia.org

The synthesis of glycogen, or glycogenesis, begins with glucose from the cellular pool. Glucose is first phosphorylated to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate. libretexts.org The key activation step involves the enzyme UDP-glucose pyrophosphorylase, which reacts glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-glucose, the immediate donor for glycogen synthesis. wikipedia.orglibretexts.org The central enzyme in the elongation of glycogen chains is glycogen synthase (GS). zmchdahod.org This enzyme is a glycosyltransferase that catalyzes the transfer of the glucosyl unit from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α(1,4) linkage. embopress.orglibretexts.org Branching is introduced by a separate glycogen branching enzyme, which transfers a segment of an α(1,4) chain to a C-6 hydroxyl group, creating an α(1,6) branch point. wikipedia.org

Mixed-Linkage (1,3;1,4)-β-D-Glucan Biosynthesis in Plants and Microorganisms

Mixed-linkage (1,3;1,4)-β-D-glucans are linear polysaccharides containing both β(1,3) and β(1,4) glycosidic linkages connecting D-glucose units. nih.govencyclopedia.pub These polymers are characteristic components of the cell walls of grasses (Poaceae), such as barley and oats, but have also been identified in lower plants, fungi, and some bacteria. encyclopedia.pubfrontiersin.org The ratio of (1,4) to (1,3) linkages varies between species and affects the physicochemical properties of the glucan. nih.gov In cereals, this ratio is typically between 2.2:1 and 2.6:1. nih.govencyclopedia.pub

The biosynthesis of these glucans is thought to be carried out by synthases from the cellulose synthase-like (Csl) gene superfamily, specifically members of the CslF, CslH, and CslJ families. researchgate.netresearchgate.net More recently, a linear (1,3;1,4)-β-D-glucan was discovered in the bacterium Sinorhizobium meliloti, produced by a glycosyltransferase encoded by the bgsA gene, which shows a phylogenetic relationship to bacterial cellulose synthases. pnas.org Unlike the glucans from cereals, this bacterial polymer was found to have a repeating disaccharide unit of →4)-β-D-Glcp-(1→3)-β-D-Glcp-(1→. pnas.org

Organism TypeExampleKey LinkagesBiosynthetic Enzymes (Family)Reference
Plants (Grasses)Barley, Oats, Riceβ(1,4) and β(1,3)Cellulose synthase-like (CslF, CslH) nih.govencyclopedia.pubresearchgate.net
FungiCetaria islandica (Lichen)β(1,4) and β(1,3)Not specified frontiersin.org
BacteriaSinorhizobium melilotiβ(1,4) and β(1,3)BgsA (Glycosyltransferase) pnas.org

Role of Glycosyl Transferases and Related Enzymes

Glycosyltransferases (GTs) are a large and diverse class of enzymes that play a central role in the biosynthesis of all polysaccharides. researchgate.netagriculturejournals.cz Their fundamental function is to catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor molecule, most commonly a nucleotide sugar like UDP-glucose, to a specific acceptor molecule. agriculturejournals.czwikipedia.org The acceptor can be a growing polysaccharide chain, a lipid, or a protein. wikipedia.org

The enzymes responsible for synthesizing the β-D-glucose-containing polysaccharides discussed above are all glycosyltransferases.

Cellulose synthase (CesA) is a processive GT that synthesizes the β(1,4)-glucan chains of cellulose. nih.gov

Glycogen synthase (GS) is a GT that elongates the α(1,4)-glucan chains of glycogen. libretexts.orgagriculturejournals.cz

Mixed-linkage β-D-glucan synthases , such as those from the CslF family in plants and the BgsA protein in bacteria, are GTs that create both β(1,3) and β(1,4) linkages. researchgate.netpnas.org

In eukaryotes, many of these GTs are located in the membranes of the Golgi apparatus, where they often work together in multi-protein complexes to assemble complex, branched polysaccharides with high fidelity before they are secreted to their final destination, such as the cell wall. researchgate.net

Enzymology and Biochemical Interactions of β D Glucose

Enzyme Substrate Recognition and Specificity

Hexokinase and Glucose Phosphorylation

Hexokinase is a key enzyme that catalyzes the phosphorylation of hexoses, transferring a phosphate (B84403) group from ATP to form a phosphate ester. ub.edu While hexokinase can phosphorylate both α-D-glucose and β-D-glucose at the C6 position, its affinity and maximal velocity (Vmax) exhibit anomeric specificity. ub.edunih.gov

Studies on mammalian hexokinases, including those from normal and tumor cells, have revealed a higher affinity for α-D-glucose but a lower maximal velocity compared to β-D-glucose. nih.govaacrjournals.orgaacrjournals.org This means that while the enzyme binds more readily to the alpha anomer, it processes the beta anomer more rapidly. capes.gov.br This anomeric specificity appears to be a consistent feature across different mammalian cell types, including normal rat islet cells, erythrocytes, parotid glands, and various tumor cell lines. aacrjournals.orgrsc.org

The phosphorylation of D-glucose by hexokinase is a critical step in glycolysis, and the differential handling of its anomers has implications for cellular metabolism. The product of this reaction is glucose-6-phosphate, which also exists in anomeric forms. ub.edujofem.org The anomeric specificity of hexokinase ensures that both forms of glucose can enter the glycolytic pathway, although at different rates.

AnomerAffinity (Km)Maximal Velocity (Vmax)
α-D-GlucoseHigherLower
β-D-GlucoseLowerHigher

Glucose-6-Phosphate Isomerase Activity

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI), is a crucial enzyme in glycolysis and gluconeogenesis that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgproteopedia.org While the primary substrate for GPI is considered to be the α-anomer of glucose-6-phosphate, the enzyme does exhibit activity towards the β-anomer as well. rsc.orgresearchgate.netnih.gov

Research has shown that yeast phosphoglucoisomerase displays anomeric selectivity, rather than absolute specificity, for α-D-glucose 6-phosphate. researchgate.netnih.gov It has been demonstrated that β-D-glucose 6-phosphate can directly participate in the conversion to the oxohexose ester, accounting for about 20% of the total reaction. researchgate.netnih.gov The reaction mechanism involves the opening of the pyranose ring of G6P to an open-chain aldose, followed by isomerization to an open-chain ketose (fructose-6-phosphate), and subsequent ring closure. wikipedia.orgproteopedia.org This mechanism allows the enzyme to accommodate both anomers. The enzyme from yeast specifically catalyzes the reversible conversion between alpha-D-glucose 6-phosphate and beta-D-fructofuranose 6-phosphate and also catalyzes the anomerization of both D-hexose 6-phosphates. genome.jp

Glucose Oxidases and Dehydrogenases: Anomeric Selectivity

Glucose Dehydrogenase (GDH) also exhibits a strong preference for β-D-glucose. chem-soc.si For instance, quinoprotein soluble glucose dehydrogenase (sGDH) requires the absolute β-anomeric configuration of glucose for the stereospecific transfer of a hydride ion from the C1 of glucose to the PQQ cofactor. ucsb.edu Similarly, crystal structure analysis of glucose dehydrogenase from the hyperthermophilic archaeon Sulfolobus solfataricus has provided evidence for its selectivity for the β-anomeric, pyranose form of the substrate. nih.gov This enzyme catalyzes the oxidation of glucose to gluconate. nih.gov

EnzymePreferred AnomerRelative Reactivity (β vs α)Product
Glucose Oxidaseβ-D-Glucose~150 times fasterD-glucono-δ-lactone and H₂O₂
Glucose Dehydrogenaseβ-D-GlucoseHighly selectiveGluconate

β-Glucosidases and Glycoside Hydrolases: Catalytic Mechanisms

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule, which can be another carbohydrate or a non-carbohydrate moiety. nih.govmdpi.com These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequence and structural similarity. frontiersin.orgbiorxiv.org The catalytic mechanism of these enzymes determines the stereochemistry of the product.

Most characterized β-glucosidases, belonging to families such as GH1, GH3, and GH30, employ a retaining mechanism . nih.govnih.gov This is a two-step process:

Glycosylation: A catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) attacks the anomeric carbon of the glucose residue, displacing the aglycone (the non-sugar part) and forming a covalent glycosyl-enzyme intermediate. mdpi.comresearchgate.net This step proceeds with the assistance of a general acid catalyst that protonates the glycosidic oxygen. mdpi.com

Deglycosylation: A water molecule, activated by the now basic general acid/base catalyst, attacks the covalent intermediate, hydrolyzing the bond and releasing glucose with a net retention of the original β-anomeric configuration. mdpi.comresearchgate.net

In contrast, β-glucosidases from families like GH9 utilize an inverting mechanism . nih.govnih.gov This is a single-step reaction where an activated water molecule, acting as a nucleophile, directly attacks the anomeric carbon. nih.govnih.gov This attack is facilitated by a general base catalyst that deprotonates the water molecule, and a general acid catalyst that protonates the leaving aglycone group. nih.govnih.gov This direct displacement results in an inversion of the anomeric configuration of the released glucose.

Enzymatic Degradation and Hydrolysis of β-D-Glucose Containing Oligomers and Polymers

Cellulase (B1617823) Systems and β-1,4-Glucosidic Linkage Hydrolysis

Cellulose (B213188), a linear polymer of β-D-glucose units linked by β-1,4-glucosidic bonds, is the most abundant biopolymer on Earth. nih.gov Its enzymatic degradation, a process known as cellulolysis, is carried out by a synergistic system of enzymes collectively called cellulases. wikipedia.orgpsu.edu The complete hydrolysis of cellulose to glucose typically requires the action of three main types of cellulases: nih.govnih.govnih.gov

Exo-β-1,4-glucanases (Exoglucanases or Cellobiohydrolases): These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively cleaving off cellobiose (B7769950), a disaccharide of two β-D-glucose units. nih.govnih.gov

β-Glucosidases: This final and crucial component of the cellulase system hydrolyzes cellobiose and other short cello-oligosaccharides into individual β-D-glucose molecules. nih.gov This step is vital as cellobiose can inhibit the activity of endo- and exoglucanases. biorxiv.orgfrontiersin.org

The synergistic action of these three enzyme classes is essential for the efficient conversion of crystalline cellulose into soluble glucose monomers. microbenotes.com The β-1,4-glucosidic bond is particularly resistant to hydrolysis, and the crystalline structure of cellulose further hinders enzymatic access. psu.edukhanacademy.org Cellulase systems have evolved to overcome these challenges, enabling the breakdown of this recalcitrant polymer. khanacademy.org

Enzyme ClassEC NumberActionPrimary Product(s)
Endo-β-1,4-glucanaseEC 3.2.1.4Randomly cleaves internal β-1,4-glucosidic bondsCello-oligosaccharides
Exo-β-1,4-glucanaseEC 3.2.1.91Cleaves cellobiose from chain endsCellobiose
β-GlucosidaseEC 3.2.1.21Hydrolyzes cellobiose and cello-oligosaccharidesβ-D-Glucose

β-Glucanases in Plant Development and Adaptive Responses

β-glucanases are enzymes that hydrolyze the glycosidic bonds within β-glucans, which are polymers of β-D-glucose. In plants, these enzymes are integral to numerous physiological processes, from cell growth to defense against pathogens, primarily by modifying the structure of the cell wall. nih.govnih.gov Plant β-glucanases are broadly classified based on the type of bond they cleave. nih.govdntb.gov.ua

β-1,4-Glucanases: These enzymes target β-1,4-glycosidic bonds found in cellulose and other polysaccharides like xyloglucan. nih.govfrontiersin.org Their activity is crucial for cell wall loosening and restructuring during cell expansion and growth. nih.govfrontiersin.org For instance, certain β-1,4-glucanases are believed to hydrolyze non-crystalline regions of cellulose, which increases wall plasticity and allows for cell enlargement. nih.gov

β-1,3-Glucanases: These enzymes are responsible for hydrolyzing β-1,3-glucans. mdpi.com A key substrate is callose, a β-1,3-glucan that regulates intercellular transport through plasmodesmata. nih.govnih.gov By degrading callose, β-1,3-glucanases play roles in processes from pollen development to seed maturation. mdpi.combohrium.com

β-1,3-1,4-Glucanases: Found predominantly in cereals, these enzymes break down mixed-linkage glucans, which serve as a transient energy store in the cell wall. nih.govnih.gov During periods of rapid growth, such as seedling development, the degradation of these glucans provides a ready source of glucose. nih.govnih.gov

Beyond their developmental roles, β-glucanases are a critical component of the plant's adaptive response to microbial threats. nih.gov They function as pathogenesis-related (PR) proteins, specifically the PR-2 family, defending against fungal pathogens. bohrium.comagrobiologicalrecords.com This defense occurs through two primary mechanisms:

Direct Hydrolysis: Plant β-1,3-glucanases can directly break down the β-1,3- and β-1,3-1,6-glucans that are major structural components of fungal cell walls, inhibiting pathogen growth. nih.govmdpi.comagrobiologicalrecords.com

Signal Generation: By degrading the cell walls of invading microbes, these enzymes release β-glucan oligosaccharides. nih.gov These fragments act as Microbe-Associated Molecular Patterns (MAMPs) that are recognized by the plant's immune system, triggering a broader, systemic defense response, including the production of antimicrobial compounds known as phytoalexins. nih.gov

Table 1: Classification and Functions of Plant β-Glucanases

Enzyme ClassPrimary Substrate (β-D-Glucose Polymer)Key Developmental FunctionsRole in Adaptive Responses
β-1,4-Glucanases Cellulose, XyloglucanCell wall loosening, cell expansion, fruit ripening. nih.govfrontiersin.org-
β-1,3-Glucanases CalloseMobilization of callose at plasmodesmata, pollen development, seed maturation. nih.govbohrium.comHydrolysis of fungal cell walls, release of immune elicitors. nih.govmdpi.com
β-1,3-1,4-Glucanases Mixed-Linkage GlucanEnergy mobilization during seedling growth in cereals. nih.govnih.gov-

Molecular Recognition by Receptors and Binding Proteins

The biological effects of β-D-glucose are often mediated through its polymeric form, β-glucan. These polysaccharides are recognized as key molecular patterns by specific receptors and binding proteins in various organisms, initiating a cascade of cellular responses. frontiersin.orgspandidos-publications.com The specificity of this recognition depends on the structural characteristics of the β-glucan, including its linkage type (e.g., β-1,3, β-1,4, β-1,6), degree of branching, molecular weight, and tertiary structure (e.g., triple helix). frontiersin.orgnih.govmdpi.com This molecular recognition is fundamental to processes ranging from immune defense in animals to cell wall dynamics in plants and fungi.

β-Glucan Receptor Interactions and Immune Modulation

In vertebrates, the immune system has evolved pattern recognition receptors (PRRs) that specifically bind to β-glucans, which are common on the surface of fungi and some bacteria. frontiersin.orgspandidos-publications.com This interaction allows the innate immune system to detect pathogenic invaders and mount a response. frontiersin.orgnih.gov The recognition of the β-D-glucose units within these polysaccharides by immune cells is a critical first step in immunomodulation. nih.gov

Several major receptors are involved in this process:

Dectin-1: Considered the primary receptor for β-glucans on myeloid cells like macrophages and dendritic cells. spandidos-publications.comnih.gov Dectin-1 specifically recognizes β-1,3-linked glucans and structures with β-1,6 branches. nih.govjst.go.jp Upon binding, Dectin-1 triggers a signaling cascade involving the tyrosine kinase Syk, leading to phagocytosis, the production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines such as TNF-α and various interleukins. spandidos-publications.comnih.gov This activation stimulates both innate and adaptive immune responses. spandidos-publications.comnih.gov

Complement Receptor 3 (CR3): This receptor, found on neutrophils, natural killer (NK) cells, and macrophages, also binds β-glucans. frontiersin.orgresearchgate.net CR3-mediated recognition is particularly important for enhancing cytotoxicity against target cells, such as tumor cells opsonized with the complement component iC3b. frontiersin.orgnih.gov

The nature of the β-glucan molecule significantly influences its interaction with these receptors. Particulate or insoluble β-glucans are potent activators of the Dectin-1 pathway. frontiersin.orgnih.gov In contrast, some soluble β-glucans may bind to receptors without triggering a full downstream signal or may require the involvement of the complement system and CR3 to exert their effects. frontiersin.orgnih.gov This complex interplay allows for a tuned immune response based on the specific type of β-glucan encountered.

Table 2: Key Immune Receptors for β-Glucans

ReceptorPrimary Immune Cellsβ-Glucan Ligand SpecificityKey Downstream Effects
Dectin-1 Macrophages, Dendritic Cells, Neutrophils. nih.govβ-1,3 and β-1,6 linkages; particularly particulate β-glucans. nih.govnih.govPhagocytosis, ROS production, release of inflammatory cytokines (TNF-α, IL-1, IL-6). spandidos-publications.comnih.gov
Complement Receptor 3 (CR3) Neutrophils, NK Cells, Macrophages. frontiersin.orgresearchgate.netBinds β-glucans, often in conjunction with complement. frontiersin.orgEnhances cytotoxicity against iC3b-opsonized targets. frontiersin.orgnih.gov
Scavenger Receptors Macrophages. researchgate.netVarious β-glucan structures. researchgate.netContributes to β-glucan recognition and clearance. researchgate.net
Lactosylceramide Leukocytes. researchgate.netfrontiersin.orgBinds β-glucans. frontiersin.orgContributes to cell signaling and immune activation. frontiersin.org

Indirect Interactions with Insulin (B600854) Receptors

β-D-glucose does not directly bind to or activate the insulin receptor. Instead, its interactions are indirect, occurring through the metabolic and signaling consequences of glucose metabolism that subsequently modulate the insulin signaling pathway. cellsignal.combosterbio.com The primary role of insulin is to regulate blood glucose by promoting its uptake into muscle and adipose tissues and suppressing glucose production in the liver. e-dmj.orgwikipedia.org This process is initiated when insulin binds to its receptor, a receptor tyrosine kinase, triggering a phosphorylation cascade involving substrates like Insulin Receptor Substrate (IRS) proteins, which in turn activates pathways such as the PI3K/Akt pathway. cellsignal.combosterbio.com

The indirect influence of β-D-glucose on this system can be understood through several mechanisms:

Metabolic Overload and Insulin Resistance: Chronically elevated levels of blood glucose lead to increased glucose uptake and metabolism in cells. This can result in an accumulation of metabolic intermediates and byproducts. For example, excess glucose can be shunted into lipid synthesis, increasing the levels of triglycerides and free fatty acids (FFAs). e-dmj.org Elevated FFAs are known to impair insulin signaling by disrupting key components of the cascade that links the insulin receptor to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, a critical step for glucose uptake. e-dmj.orge-dmj.org This impairment is a hallmark of insulin resistance.

Hormonal Crosstalk: Blood glucose levels regulate the secretion of other hormones that can influence insulin action. High glucose stimulates insulin release but suppresses the secretion of glucagon (B607659) from pancreatic α-cells. wikipedia.org Glucagon opposes insulin's action, primarily by stimulating glucose production in the liver. wikipedia.org Furthermore, other hormones like vasopressin can potentiate glucose-stimulated insulin secretion, adding another layer of indirect regulation. mdpi.com Extracellular metabolites like ADP, derived from ATP co-secreted with insulin, can also induce glucagon secretion, indirectly affecting the glucose-insulin balance. frontiersin.org

Autocrine Signaling in Pancreatic β-cells: Insulin itself can act in an autocrine fashion on pancreatic β-cells to regulate its own secretion and promote cell survival. mdpi.com The glucose-stimulated secretion of insulin initiates this feedback loop. mdpi.com However, under conditions of chronic hyperglycemia and hyperinsulinemia, this signaling can become dysregulated, contributing to β-cell dysfunction. mdpi.com

In essence, while the insulin receptor responds directly to insulin, its sensitivity and the efficiency of its downstream signaling pathways are profoundly influenced by the metabolic state of the cell and the broader hormonal environment, both of which are heavily dictated by the availability and metabolism of glucose.

Chemical Synthesis and Derivatives of β D Glucose

Stereoselective Glycosylation Strategies

Achieving stereocontrol in the formation of the glycosidic bond is a central challenge in carbohydrate synthesis. The creation of a β-linkage to a glucose unit requires specific strategies to favor this stereochemical outcome over the α-anomer.

Koenigs-Knorr Methodology and Modern Adaptations

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of glycosidic bond formation. slideshare.net The classical approach involves the reaction of a glycosyl halide, typically a peracetylated glucopyranosyl bromide, with an alcohol in the presence of a promoter, often a salt of a heavy metal like silver or mercury. researchgate.netmdpi.combldpharm.com The reaction proceeds through nucleophilic substitution at the anomeric carbon. libretexts.org A key aspect of this method is the use of a participating group at the C-2 position, such as an acetate (B1210297) group. This group assists in the departure of the halide leaving group and forms a cyclic oxonium ion intermediate, which shields the α-face of the sugar. libretexts.orgscielo.br Consequently, the incoming alcohol can only attack from the β-face, leading to the stereoselective formation of the β-glycoside. libretexts.orgnumberanalytics.com

While historically significant, the use of toxic and expensive heavy metal promoters has driven the development of modern adaptations. researchgate.net These modifications aim to improve the reaction's efficiency, reduce its environmental impact, and enhance its stereoselectivity. numberanalytics.com Innovations include the use of less toxic promoters like lithium carbonate (Li₂CO₃) and cadmium carbonate. researchgate.netmdpi.com For instance, Li₂CO₃ has been successfully used as a promoter for the glycosidation of various fatty alcohols with tetra-O-acetylbromo-β-D-glucopyranoside, offering good yields and easier separation. researchgate.net Other developments focus on optimizing reaction conditions, such as temperature and solvent, to better control the stereochemical outcome. numberanalytics.com

Advantages of the Koenigs-Knorr Method:

It is a low-temperature process, which allows for control over the degree of polymerization of glucose.

The absence of a strong acid promoter at low temperatures prevents the charring of the saccharides.

The final product typically has minimal colored impurities.

Lewis Acid Promoted Glycosidation

Lewis acid-promoted glycosylation is a widely used and well-researched alternative for forming glycosidic bonds. beilstein-journals.org This method typically employs a glycosyl donor with a suitable leaving group at the anomeric position, such as an acetate, which is activated by a Lewis acid. wikipedia.org Common Lewis acids used for this purpose include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.org

The reaction mechanism generally involves the activation of the anomeric leaving group by the Lewis acid, leading to the formation of a key intermediate, an oxocarbenium ion. scielo.brbeilstein-journals.org This highly electrophilic species then reacts with the nucleophilic alcohol acceptor. beilstein-journals.org The stereochemical outcome of the reaction is heavily influenced by the presence of a neighboring participating group at the C-2 position of the glucose donor. beilstein-journals.org When a participating group like an acetyl group is present, it can form a dioxolenium ion intermediate, which blocks the α-face and directs the incoming nucleophile to the β-face, resulting in the formation of a 1,2-trans-glycoside (a β-glycoside in the case of glucose). scielo.br

The choice of Lewis acid can be critical. "Minimally competent" Lewis acids, such as indium(III) bromide (InBr₃), have been shown to be effective catalysts that can promote the desired glycosylation with sugar peracetates while minimizing side product formation. nih.gov Stronger Lewis acids, on the other hand, can sometimes lead to anomerization of the product, where the initially formed β-glycoside is converted to the more thermodynamically stable α-anomer. rsc.org The stereoselectivity can also be dependent on the reactivity of the glycosyl donor and the specific Lewis acid used, which can dictate whether the reaction proceeds through an Sₙ1 or Sₙ2-like pathway. acs.org

Enzymatic β-Glycosidation for Natural Product Synthesis

Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the formation of β-glycosidic bonds. mdpi.com Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the two main classes of enzymes employed for this purpose. mdpi.commdpi.com These biocatalysts provide several advantages over chemical methods, including high regioselectivity and stereospecificity, and mild reaction conditions that obviate the need for protecting groups. mdpi.comnih.gov

Glycosyltransferases typically utilize activated sugar donors, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to transfer a glucose moiety to an acceptor molecule, almost always resulting in a β-glycoside. mdpi.compreprints.org This approach is highly efficient and specific, making it ideal for the synthesis of complex natural products. nih.gov For example, bacterial GTs have been used for the regioselective O-glycosylation of ganoderic acids, using UDP-glucose as the sugar donor. mdpi.com

Glycoside hydrolases, which normally cleave glycosidic bonds, can be used in reverse to synthesize them through a process called transglycosylation. nih.govjmb.or.kr In the presence of a high concentration of an acceptor alcohol, the enzyme can transfer the glycosyl moiety from a donor substrate to the acceptor instead of water. researchgate.net To favor synthesis over hydrolysis, mutant glycosidases known as glycosynthases have been developed. These enzymes are engineered to lack hydrolytic activity but retain the ability to form glycosidic linkages, making them powerful tools for oligosaccharide synthesis. mdpi.comnih.gov Another strategy involves using transglycosylases, which are naturally occurring enzymes that catalyze the transfer of glycosyl groups. lu.semdpi.com For instance, β-glucosidase from almonds has been used for the direct β-glycosidation of functionalized primary alcohols in the presence of D-glucose to produce naturally occurring β-D-glucopyranosides. researchgate.net

Synthesis of β-D-Glucose-Containing Oligosaccharides and Glycoconjugates

The assembly of β-D-glucose units into larger oligosaccharides and their conjugation to other molecules are essential for creating probes to study biological processes and for developing potential therapeutics.

Advanced Strategies for Oligosaccharide Assembly

The synthesis of complex oligosaccharides requires sophisticated strategies to control the sequence and stereochemistry of the glycosidic linkages. One-pot methods, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as highly efficient approaches. nih.gov These strategies often rely on the differential reactivity of glycosyl donors. nih.gov

Convergent strategies are also highly advantageous for synthesizing longer oligosaccharides as they reduce the total number of synthetic steps. dtu.dk This approach involves the synthesis of smaller oligosaccharide building blocks, which are then coupled together to form the final, larger structure. dtu.dk For example, di-, tri-, tetra-, and pentasaccharide building blocks have been used to synthesize long linear β-D-glucan oligosaccharides. dtu.dk

Automated glycan assembly has further revolutionized the field, allowing for the rapid and efficient synthesis of complex oligosaccharides. rsc.org Electrochemical methods, for instance, can be used to activate glycosyl donors in a controlled manner, enabling the stepwise elongation of an oligosaccharide chain in an automated synthesizer. rsc.orgconfex.com

Synthesized Derivatives for Research Applications

Synthetically derived β-D-glucose molecules are indispensable tools in biochemical and medical research. These derivatives are often designed with specific functionalities to probe biological systems or to act as inhibitors of enzymes involved in glucose metabolism.

For example, glucose conjugates, where glucose is linked to another molecule, have been developed to target specific cell types. nih.gov Derivatives of β-D-glucose have been synthesized to act as inhibitors of enzymes like glycogen (B147801) phosphorylase, which is a key enzyme in glucose homeostasis. sciforum.netmdpi.comdrugbank.commdpi.com The design of these inhibitors often involves attaching various chemical moieties to the glucose scaffold to enhance binding affinity and selectivity. mdpi.com

Fluorescently labeled glucose derivatives serve as probes to visualize and study glucose uptake and metabolism in living cells. sciforum.netmdpi.com For instance, a (β-D-glucopyranosyl)julolidine analogue has been synthesized as a fluorescent molecular rotor that can probe its interaction with glycogen phosphorylase. sciforum.net Other derivatives are designed as potential chain terminators for the biosynthesis of β-glucans, which are important components of fungal cell walls. nih.gov The synthesis of N-alkyl derivatives of 2-amino-2-deoxy-β-D-glucose has also been explored for potential biological activities. nih.gov Furthermore, triazole derivatives of D-glucose have been synthesized and studied for their self-assembling properties, which could have applications in materials science and drug delivery. odu.edu

Below is a table summarizing some synthesized β-D-glucose derivatives and their research applications.

Derivative ClassSpecific ExampleResearch Application
Glycogen Phosphorylase Inhibitors N-acyl-β-D-glucopyranosylaminesInhibition of glycogen phosphorylase for potential therapeutic use in type 2 diabetes. mdpi.com
2-β-D-glucopyranosyl-5-phenyltetrazoleStudying structure-activity relationships of β-D-glucopyranosyl azole type inhibitors. mdpi.com
Fluorescent Probes (β-D-glucopyranosyl)julolidine analogueFluorescent probe to study interactions with glycogen phosphorylase. sciforum.net
Targeted Drug Delivery Benzylguanine-glucose conjugatesInhibition of DNA repair protein MGMT for cancer therapy research. nih.gov
Antifungal Research UDP-glucose derivatives modified at C-3Potential chain terminators of β-glucan biosynthesis. nih.gov
N-Ethyl- and N-pentyl-d-glucosaminesInvestigating antifungal activity. nih.gov
Materials Science β-triazolyl glycosides of D-glucoseStudy of self-assembling properties for potential use as low molecular weight gelators. odu.edu
Enzyme Substrates Allyl – O – D – GlucofuranosidesSynthesis of unsaturated glycosides for use as enzyme substrates. researchgate.net

Protected Forms (e.g., β-D-Glucose Pentaacetate) in Mechanistic Studies

In the realm of chemical synthesis and mechanistic elucidation, protected forms of β-D-glucose are indispensable tools. The protection of its reactive hydroxyl groups allows for selective chemical transformations at specific positions. Among the most widely utilized protected derivatives is β-D-glucose pentaacetate, a fully acetylated form of glucose. allgreenchems.com The five acetyl groups mask the hydroxyl functionalities, rendering it a versatile intermediate for a multitude of chemical modifications and a valuable probe for studying reaction mechanisms. allgreenchems.com

One of the primary applications of β-D-glucose pentaacetate is in the study of glycosylation reactions. allgreenchems.com It serves as a glycosyl donor, facilitating the formation of glycosidic bonds, a fundamental process in the synthesis of oligosaccharides, glycoproteins, and glycolipids. allgreenchems.com The acetyl groups serve as protecting groups that can be later removed under specific conditions. Mechanistic studies on the anomerization of glucose pentaacetates, for instance, have provided deep insights into the nature of the C1-acetoxy group's reactivity. The stannic chloride-catalyzed anomerization of pentaacetyl-D-glucopyranoses in chloroform (B151607) has been shown to proceed through the complete dissociation of the C1-carbon-acetoxy bond, leading to the formation of an intermediate carbonium ion. cdnsciencepub.comcdnsciencepub.com Specifically, the rearrangement from the β- to the α-anomer involves the participation of the C2-acetoxy group, forming a resonance-stabilized carbonium ion. cdnsciencepub.comcdnsciencepub.com The relative stability of the anomers and the intermediates dictates the reaction pathway and rate. For example, the α-acetate is significantly more stable towards various acidic reagents that easily dissociate the β-form. cdnsciencepub.com This differential reactivity is crucial; for instance, the reaction of the β-anomer with titanium tetrachloride to form tetraacetyl-β-D-glucopyranosyl chloride is extremely rapid, while the α-anomer is stable under the same conditions. cdnsciencepub.comcdnsciencepub.com

Beyond synthetic chemistry, β-D-glucose pentaacetate is employed in biochemical investigations to explore biological pathways. It has been used to study the mechanisms of insulin (B600854) secretion. medchemexpress.com Although found to be slightly less potent than its α-anomer, β-D-glucose pentaacetate can stimulate insulin release, allowing researchers to probe the metabolic processes involved. medchemexpress.com Its use in such studies helps to understand how glucose derivatives interact with cellular machinery, offering insights into metabolic diseases. allgreenchems.com The compound's role as a protected precursor also extends to the synthesis of other important molecules. For instance, it can be converted to α-fluoro-D-glucose in two steps, a key donor for certain glycosylation reactions. beilstein-journals.org

Table 1: Protected β-D-Glucose Derivatives in Mechanistic Studies

Compound NameProtecting GroupsApplication in Mechanistic StudiesReference
β-D-Glucose PentaacetateFive Acetyl groupsStudying glycosylation reaction mechanisms, anomerization pathways, and insulin secretion. allgreenchems.comcdnsciencepub.commedchemexpress.com
Tetraacetyl-β-D-glucopyranosyl chlorideFour Acetyl groups, one ChlorineIntermediate in the study of anomerization and substitution reactions at the anomeric carbon. cdnsciencepub.comcdnsciencepub.com
1,2,3,4-Tetraacetyl-β-D-glucopyranoseFour Acetyl groupsUsed with stannic chloride to study the formation of triacetyl-D-glucosan. cdnsciencepub.com

Phosphono Analogs in Biochemical Investigations

Phosphono analogs of β-D-glucose are synthetic molecules where a non-hydrolyzable phosphonate (B1237965) group replaces a labile phosphate (B84403) ester. This substitution of an oxygen atom with a methylene (B1212753) group (C-P bond instead of C-O-P bond) creates a stable mimic of the natural phosphate, making these analogs powerful tools for biochemical and mechanistic studies of enzymes that process phosphorylated sugars. rsc.org The hydrolytic stability of the phosphonate linkage allows these molecules to act as inhibitors or probes for enzymes involved in phosphate bond cleavage, such as phosphatases and phosphorylases. rsc.org

A key area of investigation involves β-phosphoglucomutase (β-PGM), an enzyme that catalyzes the interconversion of β-D-glucose-1-phosphate and β-D-glucose-6-phosphate via a β-D-glucose-1,6-bisphosphate intermediate. rsc.org To probe the mechanism of this enzyme, researchers have synthesized C-(1,6-deoxy-β-D-glucopyranosyl)dimethylphosphonate, an isosteric and cleavage-resistant phosphonate analog of the natural bisphosphate intermediate. rsc.org The synthesis of this bis-phosphonyl C-glycoside provides a stable molecule for structural and mechanistic investigations of the phosphate transfer process within the enzyme's active site. rsc.org Similarly, phosphono analogs of glucose-1-phosphate, such as α-D-glucopyranosyl 1-methylenephosphonate, have been used to probe the ionization state of the substrate when bound to glycogen phosphorylase. ebi.ac.ukrsc.org

The synthesis of these analogs can be complex. For example, the stereospecific synthesis of the phosphono analogs of α- and β-D-glucose 1-phosphate has been achieved, providing pure anomers for detailed enzymatic studies. acs.org Another strategy involves the Michael-type addition of phosphonates to nitroglycals to produce glycosyl phosphonates. researchgate.net Furthermore, enzymatic synthesis has emerged as an efficient method. Nucleotidylyltransferases have been shown to successfully couple dTTP and UTP with a phosphonate analog of glucose-1-phosphate, demonstrating the potential for enzymatic pathways to generate novel glycosyltransferase probes. rsc.org These phosphono sugar nucleotide analogs can act as competitive inhibitors of glycosyltransferases, which are key enzymes in a wide variety of biological processes. rsc.org For instance, a uridine 5'-[(α-D-galactopyranosylhydroxyphosphinyl)methyl]phosphonate, synthesized from a glucose-derived intermediate, showed competitive inhibition of a specific glycoprotein (B1211001) galactosyltransferase. nih.gov

Table 2: Phosphono Analogs of β-D-Glucose in Biochemical Research

Compound NameNatural CounterpartApplication in Biochemical InvestigationsReference
C-(1,6-deoxy-β-D-glucopyranosyl)dimethylphosphonateβ-D-Glucose-1,6-bisphosphateMechanistic and structural probe for β-phosphoglucomutase. rsc.org
α-D-Glucopyranosyl 1-methylenephosphonateα-D-Glucose-1-phosphateProbing the ionization state of substrates bound to glycogen phosphorylase. ebi.ac.ukrsc.org
Uridine 5'-[(α-D-galactopyranosylhydroxyphosphinyl)methyl]phosphonateUridine diphosphate galactose (UDP-Gal)Competitive inhibitor for glycoprotein galactosyltransferases. nih.gov
D-Glucopyranose 6-deoxy-6-phosphonic acidGlucose-6-phosphateStable analog for studying glycolytic processes; resistant to dephosphorylation. lookchem.com

β-D-Glucose Scaffolds in Molecular Mimicry and Ligand Design

The rigid, well-defined stereochemical structure of β-D-glucose makes it an excellent scaffold for the design of bioactive compounds. frontiersin.orgfrontiersin.org Its high density of functional groups and their diverse orientations in space provide a unique platform for appending various substituents to mimic the spatial arrangement of pharmacophores in other molecules, particularly peptides. frontiersin.orgfrontiersin.org This strategy of molecular mimicry is especially valuable in drug discovery for overcoming the limitations of peptide-based drugs, which often suffer from poor oral bioavailability and rapid enzymatic degradation due to their flexible amide backbones. nih.govnih.gov

A prominent application of the β-D-glucose scaffold is in the design of peptidomimetics that replicate the structure of β-turns. nih.govnih.gov β-turns are crucial secondary structures in peptides and proteins, often involved in molecular recognition events at protein surfaces. nih.govnih.gov By attaching amino acid side chains to the glucose ring via stable ether linkages, it is possible to create non-peptidic molecules that spatially mimic the critical residues of a β-turn. nih.govnih.gov This approach was pioneered in the development of ligands for the somatostatin (B550006) (SRIF) receptor. frontiersin.orgnih.gov Somatostatin is a peptide hormone whose bioactivity relies on a specific β-turn motif. nih.gov Researchers successfully designed and synthesized a peptidomimetic based on a β-D-glucoside scaffold that could target the somatostatin receptor. frontiersin.org In one design, side chains at the C1, C2, and C6 positions of the glucose ring were used to mimic the key amino acid residues of a potent cyclic hexapeptide agonist of somatostatin. nih.gov

The use of a sugar scaffold offers several advantages, including the availability of an inexpensive starting material with defined stereochemistry and the ability to use facile etherification reactions for attaching side chains, as opposed to more complex carbon-carbon bond formations. nih.govnih.gov The inherent "pseudosymmetry" of the glucose scaffold, where multiple similar but non-identical motifs can be presented, is considered an advantage for lead discovery. nih.gov This strategy has been extended beyond somatostatin, with the β-D-glucose scaffold being used to generate diverse compound libraries for screening against various biological targets, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors. frontiersin.orgresearchgate.net

Table 3: β-D-Glucose Scaffolds in Ligand Design

Scaffold ApplicationTargetMimicked MotifKey FeaturesReference
Somatostatin AgonistSomatostatin (SRIF) Receptorβ-turn of cyclic peptide L-363,301Amino acid side chains attached to C1, C2, and C6 of glucose to mimic Phe, D-Trp, and Lys residues. nih.govnih.gov
General PeptidomimeticsVarious G-protein coupled receptors (GPCRs)Peptide backbonesUtilizes the rigid glucose core to orient functional groups, increasing drug-like properties. frontiersin.orgfrontiersin.org
Enzyme InhibitorsProtein Tyrosine Phosphatase 1B (PTP1B)Ligand pharmacophoreCarbohydrate scaffold used for screening and designing specific inhibitors. frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for β D Glucose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural nuances of β-D-glucose. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the α- and β-anomers of D-glucose. creative-proteomics.commagritek.com The key to this differentiation lies in the distinct chemical environments of the anomeric protons (H-1) and carbons (C-1). creative-proteomics.comresearchgate.net

In ¹H-NMR spectroscopy, the anomeric proton of the β-anomer typically resonates upfield (around 4.5-4.65 ppm) compared to the α-anomer (around 5.1-5.24 ppm). creative-proteomics.commagritek.comresearchgate.net This difference in chemical shift is attributed to the anomeric proton's orientation; it is axial in the β-anomer and equatorial in the α-anomer. magritek.com Furthermore, the spin-spin coupling constant (J-coupling) between the anomeric proton (H-1) and the adjacent proton (H-2) provides definitive proof of the anomeric configuration. The β-anomer exhibits a larger coupling constant (around 7-8 Hz) due to the trans-diaxial relationship between H-1 and H-2, while the α-anomer shows a smaller coupling constant (around 3-4 Hz) corresponding to a cis-equatorial-axial relationship. magritek.com

¹³C-NMR spectroscopy also aids in anomeric assignment. The anomeric carbon (C-1) of the β-anomer resonates at a higher field (around 96.5 ppm) compared to the α-anomer (around 92.7 ppm). wikipedia.org The chemical shift range for anomeric carbons is generally between 85–115 ppm. researchgate.netacs.org

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for Glucose Anomers

Anomer Anomeric Proton (H-1) Chemical Shift (ppm) Anomeric Carbon (C-1) Chemical Shift (ppm) H-1, H-2 Coupling Constant (J-coupling) (Hz)
α-D-Glucose ~5.22 ~92.7 ~3-4
β-D-Glucose ~4.64 ~96.5 ~7-8

Fourier-Transform Infrared (FT-IR) Spectroscopy for Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable insights into the vibrational modes and conformational structure of β-D-glucose. The FTIR spectrum of glucose displays characteristic absorption bands corresponding to its various functional groups. researchgate.netdocbrown.info

Key spectral regions for β-D-glucose include:

O-H Stretching: A broad band in the region of 3005-3876 cm⁻¹ is attributed to the stretching vibrations of the hydroxyl groups. researchgate.netscielo.br

C-H Stretching: Aliphatic C-H stretching vibrations are observed around 2900 cm⁻¹. researchgate.net

Fingerprint Region: The region from approximately 995 to 1191 cm⁻¹ contains complex C-O and C-C stretching vibrations, which are highly characteristic of the carbohydrate structure. researchgate.net

Deconvolution of the FT-IR spectra can significantly enhance the resolution, allowing for a more detailed analysis of the vibrational modes. dergipark.org.tr This technique helps to resolve overlapping bands and can be used to differentiate between the α and β anomers based on subtle differences in their vibrational spectra in the crystalline state. dergipark.org.tr For instance, the IR spectrum of cellulose (B213188), a polymer of β-D-glucose, shows distinct absorption bands in the 1000-970 cm⁻¹ range that are not present in the spectrum of the α-D-glucose monomer. dergipark.org.tr

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and quantification of β-D-glucose from mixtures, particularly for resolving its anomers and other isomers.

High-Performance Liquid Chromatography (HPLC) in Anomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of glucose anomers. mdpi.comnih.gov The separation is challenging due to the interconversion of α- and β-anomers in solution, a process known as mutarotation. mdpi.comtandfonline.com To achieve separation, analytical conditions must be optimized to slow down the rate of interconversion relative to the chromatographic elution time. mdpi.com

Several HPLC strategies are employed for anomer analysis:

Low-Temperature HPLC: By significantly lowering the column temperature, mutarotation can be suppressed, allowing for the complete separation of the pyranose anomers. tandfonline.com

Stationary Phase Selection: Amino-functionalized (NH₂) columns are commonly used. tandfonline.com Chiral stationary phases have also been shown to be effective in separating anomers. researchgate.net

Mobile Phase Composition: A mixture of acetonitrile (B52724) and water is a typical mobile phase for normal-phase chromatography on amino columns. shimadzu.co.uk The pH of the eluent is also a critical parameter, with acidic or neutral conditions often favored to minimize mutarotation. tandfonline.com

Under optimized conditions, distinct peaks for α-D-glucose and β-D-glucose can be resolved and quantified. nih.gov

Gas-Liquid Chromatography (GLC) for Isomer Determination

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of monosaccharides, including the isomers of glucose. culturalheritage.org A significant challenge for GC analysis is the low volatility of sugars. culturalheritage.orgajrsp.com Therefore, a crucial prerequisite for GC analysis is the chemical derivatization of the sugar molecules to increase their volatility. culturalheritage.orgajrsp.commasonaco.org

Common derivatization methods include:

Silylation: Trimethylsilyl (B98337) (TMS) derivatives are widely used due to their high volatility and ease of preparation. culturalheritage.orgrestek.com

Acetylation: Converting the hydroxyl groups to acetate (B1210297) esters is another effective method. culturalheritage.orgnih.gov

Oximation followed by Silylation/Acetylation: This two-step process can reduce the number of isomeric peaks, simplifying the chromatogram. restek.comrestek.com

Derivatization can lead to the formation of multiple peaks for a single sugar due to the presence of anomers (α and β) and different ring forms (pyranose and furanose). chromforum.orgshimadzu.com However, methods like reduction to the corresponding alditol followed by acetylation can yield a single peak per monosaccharide, although this can sometimes lead to the same derivative from different starting sugars. restek.comresearchgate.net

Table 2: Common Derivatization Reagents for GLC Analysis of Glucose

Derivatization Method Reagents Key Advantages
Trimethylsilylation (TMS) Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) High volatility, easy to prepare. culturalheritage.org
O-methyloxime peracetylation Methoxylamine hydrochloride, Acetic anhydride Facile method for serum/plasma samples. nih.gov
Alditol Acetylation Sodium borohydride, Acetic anhydride Produces a single peak per monosaccharide. restek.com

Enzymatic Biosensor Development and Applications

Enzymatic biosensors offer a highly specific and sensitive approach for the quantification of β-D-glucose. These devices integrate a biological recognition element, typically an enzyme, with a physicochemical transducer.

The most common enzyme used in glucose biosensors is glucose oxidase (GOx) . nih.govplos.orgresearchgate.net GOx specifically catalyzes the oxidation of β-D-glucose in the presence of oxygen to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). plos.org The α-anomer is not directly recognized by the enzyme, but as the β-anomer is consumed, the equilibrium shifts, causing the α-anomer to convert to the β-form through mutarotation, allowing for the measurement of total glucose. plos.org

Amperometric glucose biosensors are the most prevalent type. nih.govsensor1stop.com They operate by detecting the current generated from the electrochemical reaction of a species involved in the enzymatic reaction. sensor1stop.com There are several detection principles:

Monitoring Oxygen Consumption: The decrease in oxygen concentration as it is consumed in the enzymatic reaction is measured at an electrode. nih.gov

Detecting Hydrogen Peroxide Production: The H₂O₂ produced is oxidized at a platinum electrode, generating a current that is directly proportional to the glucose concentration. nih.govplos.org

Using Mediators: Electron mediators can be used to shuttle electrons from the enzyme's active site to the electrode surface, often at a lower potential to reduce interference. nih.gov

The development of these biosensors began with the work of Clark and Lyons in 1962, who created the first "enzyme electrode". nih.govunr.edu.ar Since then, significant advancements have been made in enzyme immobilization, electrode materials, and miniaturization, leading to the widespread use of glucose biosensors in various fields. nih.govresearchgate.net

Table 3: Key Components and Principles of an Amperometric β-D-Glucose Biosensor

Component Function Example Materials/Molecules
Biological Recognition Element Specifically interacts with β-D-glucose. Glucose Oxidase (GOx). nih.gov
Transducer Converts the biochemical reaction into a measurable electrical signal. Platinum working electrode, Ag/AgCl reference electrode. plos.org
Analyte The substance being measured. β-D-Glucose.
Reaction Products Molecules generated by the enzymatic reaction that are detected. Hydrogen Peroxide (H₂O₂). plos.org

Glucose Oxidase-Based Biosensors for Anomeric Analysis

Electrochemical biosensors based on the enzyme glucose oxidase (GOx) are powerful tools for the specific analysis of β-D-glucose. frontiersin.org The high selectivity of this enzyme, which is mainly sourced from fungi like Aspergillus niger, is a cornerstone of its analytical application. mdpi.com Glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone, with a concurrent reduction of an electron acceptor, typically oxygen, which produces hydrogen peroxide. mdpi.com This enzymatic specificity means that most amperometric glucose biosensors are inherently selective for the β-anomer. mdpi.comacs.org

First-generation biosensors operate by measuring the hydrogen peroxide produced in the enzymatic reaction, which is oxidized at an electrode surface to generate an electrical signal proportional to the β-D-glucose concentration. mdpi.com To enhance performance and stability, the glucose oxidase is often immobilized on the electrode surface, for instance, by entrapping it within a polymer film like poly-ortho-phenylenediamine on a platinized electrode. acs.org This specificity allows for the direct measurement of β-D-glucose concentrations in a sample containing a mixture of both α- and β-anomers. acs.org While highly effective for β-D-glucose detection, the presence of the α-anomer can lead to underestimation of total glucose unless the mutarotation process reaches equilibrium or is accelerated. ub.edu Some research has explored other enzymes, such as pyranose dehydrogenase (PDH), to develop anomer-unspecific biosensors to overcome this limitation for total glucose measurement. ruc.dk

Kinetic Studies of Mutarotation using Biosensors

The anomeric specificity of glucose oxidase-based biosensors makes them ideal for studying the kinetics of mutarotation, the process where α-D-glucose and β-D-glucose interconvert in an aqueous solution until they reach a dynamic equilibrium. chem-soc.si When a solution is prepared with pure α-D-glucose, the GOx-based biosensor initially detects little to no current. acs.org As the α-anomer undergoes mutarotation to the β-form, the biosensor's current response increases over time until the equilibrium state is achieved. acs.org

Conversely, dissolving pure β-D-glucose crystals results in an immediate, high current that gradually decreases to a stable, equilibrium value as β-D-glucose converts to the α-anomer. acs.org By monitoring the change in the electrical signal over time, the kinetic parameters of the mutarotation reaction can be determined. chem-soc.si This approach offers a practical alternative to traditional methods like polarimetry for investigating reaction kinetics. chem-soc.si

Research using a portable blood glucose meter, which contains glucose dehydrogenase that also selectively converts β-D-glucose, has been used to monitor the mutarotation process. chem-soc.si The kinetic data obtained from such biosensor-based measurements can be used to calculate thermodynamic and kinetic parameters for the mutarotation of D-glucose solutions. chem-soc.si

Table 1: Kinetic and Thermodynamic Data for D-Glucose Mutarotation at 293.2 K

ParameterValue
Equilibrium Constant (K)1.75
Forward Rate Constant (k₁)6.9 x 10⁻⁴ s⁻¹
Reverse Rate Constant (k₋₁)3.9 x 10⁻⁴ s⁻¹
Enthalpy Change (ΔH)-1.2 kJ mol⁻¹
Entropy Change (ΔS)-2.7 J mol⁻¹ K⁻¹
Gibbs Free Energy Change (ΔG)-0.4 kJ mol⁻¹

Data sourced from a study utilizing a portable glucose meter to monitor the mutarotation process. chem-soc.si

Crystallographic Analysis

Crystallographic techniques provide definitive information on the three-dimensional atomic arrangement of β-D-glucose in its solid state, offering insights into its conformation and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) for Structural Elucidation

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular structure of crystalline compounds. The structure of β-D-glucose was determined using this technique, revealing its atomic coordinates and bonding geometry. rsc.org Crystalline β-D-glucose belongs to the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. rsc.org The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be resolved. researchgate.netnih.gov This has confirmed the chair conformation of the pyranose ring and the equatorial orientation of all its non-hydrogen substituents, which contributes to its high stability compared to other glucose isomers. Studies on derivatives, such as p-nitrophenyl-β-D-glucopyranoside, also utilize XRD to understand how molecular modifications affect the crystal lattice and hydrogen bonding networks. nih.gov

Table 2: Crystal Data for β-D-Glucose

ParameterValue
Chemical FormulaC₆H₁₂O₆
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Molecules per Asymmetric Unit (Z')1

Data sourced from crystallographic studies. rsc.org

Charge Density Determination and Intermolecular Interactions

Charge density analysis, derived from both high-resolution experimental X-ray diffraction data and computational methods like ab initio molecular dynamics (AIMD) simulations, reveals the distribution of electrons within the molecule. nih.govacs.org This information is critical for understanding the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds, which govern the molecule's behavior. nih.govresearchgate.net

Studies using Bader charges calculated from AIMD simulations of β-D-glucose in aqueous solution show a significant asymmetry in the charge distribution. nih.govacs.org The oxygen atom of the anomeric hydroxyl group (O1) carries the most negative charge compared to the other oxygen atoms in the molecule. nih.govacs.org This pronounced negative charge on the anomeric oxygen is a distinguishing electronic feature of β-D-glucose. nih.govacs.org Furthermore, these computational studies indicate that the average hydrogen bond length between β-D-glucose and surrounding water molecules is the shortest among several other monosaccharides, suggesting stronger hydrogen bonding interactions. nih.gov The total charge of the β-D-glucose molecule in an aqueous solution is slightly negative (-0.018e), a result of complex electron transfer processes with the solvent water molecules. nih.govacs.org

Table 3: Bader Charges on Oxygen Atoms of β-D-Glucose in Aqueous Solution

Oxygen AtomBader Charge / -e
O10.844
O20.825
O30.821
O40.822
O5 (ring)0.669
O60.828

Data from ab initio molecular dynamics simulations. nih.govacs.org

Emerging Research Avenues and Broader Biological Significance of β D Glucose

β-D-Glucose Scaffold in Non-Peptidic Mimetics

The development of therapeutic agents often faces the challenge of poor pharmacological properties of peptides. While peptides can offer potent and selective binding to biological targets, they are often hindered by rapid enzymatic degradation and poor oral bioavailability due to their amide backbone. nih.govnih.gov To overcome these limitations, researchers have turned to non-peptidic scaffolds that can mimic the three-dimensional structure of key peptide motifs, such as β-turns. nih.govnih.gov β-Turns are crucial for molecular recognition and are frequently found on the surfaces of proteins where they interact with other molecules. nih.govacs.org The β-D-glucose molecule has emerged as a particularly effective and novel scaffold for creating these peptidomimetics. nih.govwjarr.com

The use of β-D-glucose as a scaffold to mimic a peptide β-turn was a novel concept pioneered to create more "drug-like" molecules. nih.govnih.gov The rationale behind this choice is multifaceted. β-D-glucose is an inexpensive, readily available starting material with well-defined stereochemistry. nih.govnih.gov Its rigid structure provides a stable framework, and the hydroxyl groups offer convenient points for attaching amino acid side chains through comparatively simple etherification reactions, avoiding more complex carbon-carbon bond formations. nih.govnih.gov

A key example of this approach was the development of a non-peptidic mimetic of a somatostatin (B550006) (SRIF) agonist. nih.govwjarr.comresearchgate.net Somatostatin is a peptide hormone, and a shorter synthetic peptide, L-363,301, acts as a full agonist. nih.govnih.gov Both share a critical β-turn motif involving the amino acids Phe-Trp-Lys-Thr, with the tryptophan and lysine (B10760008) side chains being essential for receptor binding. nih.govnih.gov The research program aimed to replace this peptidic turn with the β-D-glucose scaffold, attaching mimics of the crucial tryptophan and lysine side chains to the glucose core. nih.govresearchgate.net

The initial synthetic targets, compounds 6 and 7 (see table below), were designed so that the appended side chains would spatially align with the critical Trp⁸ and Lys⁹ residues of the original peptide. nih.govacs.org Validation of this design was achieved through biological assays. These glucose-based compounds were shown to bind to somatostatin receptors, confirming that the glucose scaffold could successfully present the necessary pharmacophores in the correct orientation for molecular recognition. nih.govacs.org The successful design provided critical experimental proof that β-D-glucose can function as a β-turn mimetic. nih.gov Further validation came from structure-activity relationship studies, where modifications to the side chains on the glucose scaffold led to changes in binding affinity that correlated with similar changes made to the original peptide. nih.govacs.org

FeaturePeptide β-Turn (in L-363,301)β-D-Glucose Mimetic (e.g., Compound 6)
Backbone Amide bondsNon-peptidic sugar backbone
Key Residues D-Trp (i+1), Lys (i+2)Mimetic side chains attached to glucose
Stability Susceptible to enzymatic proteolysis nih.govnih.govResistant to proteolysis nih.govnih.gov
Conformation Stabilized β-turn structureRigid scaffold presenting side chains in a turn-like conformation nih.govresearchgate.net
Bioavailability Generally low oral bioavailability nih.govnih.govPotentially improved bioavailability nih.govnih.gov

This table provides a comparative overview of the characteristics of a natural peptide β-turn and its mimetic based on a β-D-glucose scaffold.

The successful use of the β-D-glucose scaffold has had a significant impact on the principles of ligand design. It provides compelling evidence that the peptide backbone itself is not always essential for receptor binding or signal transduction. nih.gov The activity of the non-peptidic natural product morphine at the enkephalin (a peptide) receptor had previously suggested this, and the glucose-based somatostatin mimetics provided further validation for this concept. nih.gov This opens up a much broader chemical space for the design of new therapeutic agents.

By replacing the amide backbone, these mimetics can circumvent the issues of enzymatic instability and poor membrane permeability that plague many peptide-based drugs. nih.govnih.gov The design of these non-peptidic mimetics can also yield unexpected and valuable biological information. For instance, researchers found that certain analogs lacking a side chain thought to be critical still bound to the SRIF receptor, providing new insights into the receptor's binding requirements. researchgate.net

Furthermore, the glucose scaffold led to the concept of "pseudosymmetry," where a single, structurally defined molecule can present multiple, similar, but non-identical binding motifs. nih.gov This property can be an advantage in the initial stages of drug discovery, as a single analog might have the potential to interact with several distinct receptors, increasing the chances of finding a lead compound. nih.govnih.gov The development of these mimetics has demonstrated that monosaccharides can serve as excellent platforms for creating molecular diversity by attaching different substituents to the sugar core, influencing molecular recognition and enabling the design of novel ligands. researchgate.netbeilstein-journals.org

Design and Validation of β-Turn Mimetics

Immunomodulatory and Biological Response Modulator (BRM) Properties of β-Glucans Derived from D-Glucose

β-Glucans are polysaccharides composed of D-glucose monomers linked by β-glycosidic bonds, widely found in the cell walls of fungi, yeasts, bacteria, and cereals. nih.govmdpi.commdpi.com These compounds are recognized as potent "biological response modulators" (BRMs) because of their ability to significantly influence the immune system. nih.gov They can promote a range of activities, including dendritic cell maturation, cytokine secretion, and the regulation of adaptive immune responses. nih.gov

β-Glucans exert their immunomodulatory effects by acting as pathogen-associated molecular patterns (PAMPs). frontiersin.org The immune system recognizes these structures via specific pattern recognition receptors (PRRs) located on the surface of various immune cells. nih.govelsevier.es This interaction triggers a cascade of cellular responses that activate both innate and adaptive immunity. nih.gov

The primary immune cells affected by β-glucans include macrophages, neutrophils, monocytes, natural killer (NK) cells, and dendritic cells. nih.govelsevier.es The activation of these cells is mediated by several key receptors:

Dectin-1: This is considered the most important receptor for β-glucans. mdpi.comelsevier.es It is a C-type lectin receptor highly expressed on macrophages, dendritic cells, neutrophils, and T lymphocytes. mdpi.comelsevier.es The binding of β-glucan to Dectin-1 initiates signaling pathways that lead to phagocytosis, respiratory burst, and the production of various cytokines. frontiersin.orgelsevier.es Interestingly, Dectin-1 can discriminate between soluble and particulate β-glucans, with particulate forms being more effective at inducing phagocytosis and cytokine production through the formation of a "phagocytic synapse". frontiersin.org

Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18): This receptor works in conjunction with Dectin-1 to recognize β-glucans and mediate immune responses. frontiersin.orgtandfonline.com Soluble β-glucans, for example, may require a CR3-dependent pathway for their activity. frontiersin.org

Toll-Like Receptors (TLRs): β-Glucans can also signal through TLRs, particularly TLR2, TLR4, and TLR6. elsevier.esmdpi.com For instance, yeast-derived (1→3)-β-glucan activates TLR2, leading to the activation of the transcription factor NF-κB and the subsequent secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com

Upon receptor binding, intracellular signaling pathways are activated, leading to the translocation of transcription factors like NF-κB into the nucleus. mdpi.com This results in the production and release of a host of signaling molecules, including cytokines (e.g., interleukins IL-1, IL-6, IL-8, IL-12), chemokines, and interferons (IFN-γ), which collectively stimulate and coordinate the body's defense mechanisms. nih.govmdpi.comelsevier.es

Immune ReceptorImmune Cells Expressing ReceptorRole in β-Glucan Recognition
Dectin-1 Macrophages, Dendritic Cells, Neutrophils, T-cells, Monocytes mdpi.comelsevier.esPrimary receptor for β-glucans; triggers phagocytosis and cytokine production. frontiersin.orgelsevier.es
Complement Receptor 3 (CR3) Neutrophils, Natural Killer Cells, Macrophages frontiersin.orgtandfonline.comWorks with other receptors to mediate cytotoxicity and immune activation. frontiersin.orgtandfonline.com
Toll-Like Receptors (TLR2, TLR4, TLR6) Macrophages, Dendritic Cells, Neutrophils nih.govelsevier.esmdpi.comRecognizes β-glucans, leading to NF-κB activation and pro-inflammatory cytokine release. nih.govmdpi.com
Scavenger Receptors Macrophages, Dendritic Cells frontiersin.orgelsevier.esInvolved in the binding and clearance of β-glucans. mdpi.comelsevier.es
Lactosylceramide (LacCer) Neutrophils, Macrophages frontiersin.orgelsevier.esContributes to β-glucan-mediated signaling and immune cell activation. mdpi.comelsevier.es

This table summarizes the key immune receptors involved in recognizing β-glucans and the types of immune cells where they are commonly found.

While β-glucans are known for stimulating the immune system, they also possess significant anti-inflammatory and antioxidant properties. nih.govmdpi.com This dual capability allows them to help resolve inflammation and protect against cellular damage caused by oxidative stress.

The anti-inflammatory effects of β-glucans are mediated through the modulation of inflammatory cytokines. researchgate.net Studies have shown that β-glucans can regulate the production of key inflammatory mediators. For instance, they can down-regulate pro-inflammatory factors such as TNF-α, IL-1β, and IL-8 while up-regulating anti-inflammatory cytokines like IL-10. researchgate.net This modulation helps to balance the immune response and prevent excessive inflammation. researchgate.net In some models, β-glucans have been shown to inhibit the TH2 immune response, which is associated with allergic inflammation, while promoting the TH1 response, which is linked to cellular immunity. elsevier.es

Mechanisms of Immune Cell Activation

β-D-Glucose in Specific Cellular and Organ Metabolism

β-D-glucose is the most common isomer of glucose in nature and serves as a central molecule in human metabolism. drugbank.com It is the primary and universal metabolic fuel for most tissues in mammals and the exclusive fuel for the fetus. nih.gov Its metabolism is a tightly regulated process essential for providing energy for cellular activities and serving as a precursor for the synthesis of numerous other vital biomolecules. drugbank.comnih.gov

Once absorbed into the bloodstream, β-D-glucose is transported into cells where it undergoes a series of metabolic reactions. openaccessjournals.com Most enzymes involved in glucose metabolism, such as hexokinase and β-D-glucose oxidase, specifically act on the β-anomer of D-glucose. mdpi.com The central pathway for glucose catabolism is glycolysis, where a molecule of glucose is broken down into two molecules of pyruvate (B1213749). drugbank.comopenaccessjournals.com This process generates a small amount of ATP and the reducing equivalent NADH. drugbank.com In the presence of oxygen, pyruvate enters the mitochondria to be fully oxidized through the citric acid cycle (TCA cycle) and oxidative phosphorylation, producing a large amount of ATP, which is the main energy currency of the cell. drugbank.comnih.gov

The metabolism of glucose is crucial for the function of specific organs:

Liver: The liver acts as a critical buffer for blood glucose levels. nih.gov After a meal, rising blood glucose triggers the pancreas to release insulin (B600854), which stimulates the liver to take up glucose and store it as glycogen (B147801) (glycogenesis). nih.govopenaccessjournals.com During periods of fasting, when blood glucose falls, the hormone glucagon (B607659) signals the liver to break down glycogen (glycogenolysis) and synthesize new glucose from non-carbohydrate precursors like lactate (B86563) and amino acids (gluconeogenesis) to release into the blood, thereby maintaining stable blood glucose levels. nih.govopenaccessjournals.com

Pancreatic β-cells: These cells are specialized to sense and respond to changes in blood glucose. diabetesjournals.org They express glucose transporters (GLUT2) and the enzyme glucokinase, which allow them to metabolize glucose in direct proportion to its concentration in the blood. The resulting increase in the ATP/ADP ratio leads to the closure of KATP channels, cell depolarization, and the secretion of insulin. diabetesjournals.org

Fetal Development: Glucose is the primary source of energy for the developing fetus and is essential for the proper growth of skeletal muscles, the heart, the liver, and adipose tissue. nih.gov Fetal glucose metabolism is dependent on maternal blood glucose concentration and its transport across the placenta. nih.gov

Brain: The brain relies almost exclusively on glucose as its energy source and requires a constant supply from the blood.

Beyond its role in energy production, β-D-glucose is a precursor for the synthesis of other essential molecules, including ribose and deoxyribose for nucleotides, galactose for glycolipids and glycoproteins, and it can be converted to fat for long-term energy storage. drugbank.comnih.gov

Pancreatic Islets and β-Cell Function Research

Pancreatic β-cells, which make up approximately 50-70% of the cells within the islets of Langerhans, are central to maintaining glucose homeostasis. wikipedia.org Their primary function is the synthesis and secretion of insulin in response to blood glucose levels. wikipedia.orgmedicalnewstoday.com The process, known as glucose-stimulated insulin secretion (GSIS), is a sophisticated mechanism that begins with the transport of glucose into the β-cell. frontiersin.org

Research has elucidated a detailed pathway for GSIS. Pancreatic β-cells express GLUT2 transporters, which facilitate rapid glucose uptake. frontiersin.orgdiabetesjournals.org Once inside the cell, glucose is phosphorylated by glucokinase and enters the glycolysis pathway. frontiersin.orgdiabetesjournals.org This metabolic breakdown of glucose increases the intracellular ratio of ATP to ADP. frontiersin.org The rise in ATP levels triggers the closure of ATP-sensitive potassium (K-ATP) channels in the cell membrane, leading to membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, allowing an influx of calcium ions (Ca2+) that culminates in the fusion of insulin-containing granules with the cell membrane and the exocytosis of insulin. frontiersin.org

While both glucose anomers stimulate insulin secretion, research indicates that the rate of glycolysis and subsequent insulin release is higher in islets exposed to α-D-glucose compared to β-D-glucose. tandfonline.com However, chronic exposure to high levels of glucose, a condition known as glucotoxicity, is detrimental to β-cell function and survival. jci.org Studies have shown that high glucose concentrations can induce β-cells to produce and release the proinflammatory cytokine interleukin-1β (IL-1β). jci.org This leads to the activation of the transcription factor NF-κB, upregulation of the Fas receptor, and ultimately, apoptosis (programmed cell death) and impaired β-cell function. jci.org This inflammatory process within the islet is considered a key factor in the pathogenesis of β-cell dysfunction in type 2 diabetes. jci.org

Key ComponentRole in β-Cell Glucose Sensing and Insulin SecretionSource(s)
Pancreatic β-cells Synthesize and secrete insulin in response to blood glucose. wikipedia.orgmedicalnewstoday.com
GLUT2 Glucose transporter that facilitates rapid glucose uptake into β-cells. frontiersin.orgdiabetesjournals.org
Glucokinase Enzyme that phosphorylates glucose, initiating glycolysis. diabetesjournals.org
ATP/ADP Ratio An increase in this ratio signals high glucose metabolism. frontiersin.org
K-ATP Channels Close in response to high ATP, causing membrane depolarization. frontiersin.org
Interleukin-1β (IL-1β) Proinflammatory cytokine produced by β-cells under high glucose stress, leading to cell dysfunction and death. jci.org

Anomeric Preferences in Brain, Retina, and Other Tissue Metabolism

Different tissues exhibit specific preferences for the uptake and metabolism of glucose anomers. jofem.org Research indicates a pattern where cells expressing GLUT1 or GLUT3 transporters tend to prefer the β-anomer, while those expressing GLUT2 or GLUT4 show a preference for the α-form. jofem.orgub.edu

The brain and retina are prominent examples of tissues that preferentially metabolize β-D-glucose. jofem.orgresearchgate.net Studies on rat cerebral cortex slices revealed that the disappearance of β-D-glucose from the incubation medium was greater than that of α-D-glucose. nih.gov This was accompanied by significantly higher oxygen consumption and lactate production with the β-anomer, suggesting preferential metabolism rather than just transport. nih.gov Further research on rat brain cells confirmed that the utilization of β-D-[5-3H]glucose was slightly higher than its α-counterpart, a phenomenon attributed to the anomeric behavior of hexokinase. nih.gov

This preference is linked to the specific hexokinase isoenzymes present in these tissues. Hexokinase type I, the predominant form in the brain and retina, shows a higher maximum phosphorylation rate for β-D-glucose compared to α-D-glucose. nih.gov The ratio of phosphorylation rates (β/α) for hexokinase type I from rat brain and bovine retina was found to be 1.45 and 1.63, respectively. nih.gov This enzymatic preference directly contributes to the higher metabolic rate of the β-anomer in these tissues. In contrast to the brain and retina, studies on rat lenses showed no significant difference in the uptake rate between the α and β anomers of D-glucose. nih.gov

Tissue/Cell TypePreferred AnomerAssociated Transporter (Hypothesized)Key Enzyme & FindingSource(s)
Brain β-D-GlucoseGLUT1 / GLUT3Hexokinase Type I; β/α phosphorylation ratio of 1.45. jofem.orgnih.govnih.govnih.gov
Retina β-D-GlucoseGLUT1 / GLUT3Hexokinase Type I; β/α phosphorylation ratio of 1.63. jofem.orgnih.gov
Erythrocytes β-D-GlucoseGLUT1Preferential uptake of β-D-glucose. jofem.org
Pancreatic β-cells α-D-GlucoseGLUT2Higher rate of glycolysis and insulin secretion. tandfonline.comjofem.org
Liver α-D-GlucoseGLUT2Preferential metabolism of α-D-glucose. jofem.org

Future Directions in β-D-Glucose Research

Advances in Glycobiology and Glycan Structure-Function Relationships

Glycobiology, the study of the structure and function of carbohydrates (glycans), is a rapidly advancing field. Glycans, which are often polymers of monosaccharides like β-D-glucose, are involved in nearly every biological process, including cell-cell recognition, immune responses, and disease pathogenesis. frontiersin.orgscispace.com The immense structural diversity of glycans—for instance, three identical glucose units can theoretically form 176 different trisaccharides—allows for a vast amount of biological information to be encoded. scispace.comportlandpress.com

Recent breakthroughs are expanding our understanding beyond traditional protein and lipid glycosylation. The discovery of "glycoRNA," where sialylated glycans are attached to RNA molecules, has opened up entirely new questions about the pathways and functions of this modification. researchgate.net Advances in analytical tools and synthetic procedures are enabling a more detailed characterization of complex glycan structures and their roles. frontiersin.org This progress is crucial for developing glycan-based therapeutics, such as the antiviral drugs Zanamivir and Oseltamivir, and for identifying novel glycan biomarkers for diseases like cancer. frontiersin.org Future research will continue to unravel the "sugar code," deciphering how specific glycan structures dictate biological function and how they can be targeted for therapeutic intervention.

Innovations in Computational Modeling for Carbohydrate Science

Computational modeling has become an indispensable tool for understanding the complex behavior of carbohydrates like β-D-glucose. researchgate.net Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations allow researchers to investigate the conformational landscape and interactions of these molecules at an atomic level. redalyc.orgnih.gov

A major focus of innovation is the development and refinement of force fields—the set of parameters used to calculate potential energy in simulations—specifically for carbohydrates. nih.gov Force fields like GLYCAM06 and GROMOS 45a4 have been evaluated for their ability to model the conformations of β-D-glucopyranose, with all showing the 4C1 chair conformation to be the most stable. researchgate.net Ab initio metadynamics, a sophisticated computational method, has been used to compute the complete conformational free energy landscape of β-D-glucopyranose, revealing nine distinct free energy minima. acs.org More recently, machine learning approaches are being employed to improve the accuracy of force field parameters by fitting them to high-level QM calculations. nih.gov These computational advances are critical for accurately simulating how β-D-glucose and the glycans it forms interact with proteins and other biomolecules, providing insights that are difficult to obtain through experimental methods alone.

Computational MethodApplication in β-D-Glucose ResearchKey Findings/GoalsSource(s)
Molecular Dynamics (MD) Simulating the movement and conformation of β-D-glucose over time.Validating force fields, sampling structural conformations. nih.gov
Quantum Mechanics (QM) Calculating the electronic structure and energy of β-D-glucose conformations.Determining the most stable structures and providing reference data for force fields. redalyc.orgnih.gov
Ab Initio Metadynamics Computing the conformational free energy landscape.Identified 9 free energy minima for β-D-glucopyranose; showed the 4C1 chair is most stable. acs.org
Machine Learning Optimizing force field parameters for higher accuracy.Improving the agreement between classical simulations and QM calculations. nih.gov

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering

Metabolic engineering offers a powerful approach to harness and modify cellular biosynthetic pathways for the production of valuable chemicals and materials from simple precursors like glucose. annualreviews.orgmdpi.com This involves using recombinant DNA technology to manipulate enzymatic, transport, and regulatory functions within a host organism, often a microbe like Escherichia coli or Saccharomyces cerevisiae. annualreviews.org

A key target for engineering is the synthesis of UDP-glucose, a critical precursor for many glycosylation reactions and the production of complex carbohydrates. jmb.or.krmdpi.com To enhance the flux towards UDP-glucose from glucose, researchers have overexpressed key enzymes such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) in E. coli. mdpi.com In S. cerevisiae, metabolic engineering has been used to increase the production of β-glucan, a polymer of β-D-glucose. jmb.or.kr By overexpressing enzymes like Pgm2 and the GTPase Rho1 (which activates glucan synthase), β-glucan accumulation was significantly increased. jmb.or.kr Future explorations will focus on constructing novel in vivo pathways for the biosynthesis of rare sugars and other complex bioproducts from renewable resources, moving away from expensive and environmentally challenging chemical synthesis methods. nih.gov

Unraveling Complex Roles in Cell Wall Biology and Host-Microbe Interactions

β-D-glucose is the fundamental building block for some of the most abundant biopolymers on Earth, which are critical for cell structure. mdpi.com In plants, long linear chains of β-(1→4)-linked glucose units form cellulose (B213188), the primary structural component of the cell wall that provides tensile strength. frontiersin.orgnih.gov These cellulose microfibrils are cross-linked by other polysaccharides, creating a complex and rigid matrix. nih.govnih.gov In fungi, bacteria, and cereals, β-glucans—polymers of glucose linked by β-(1,3) and β-(1,4) bonds—are major cell wall constituents. mdpi.comoup.com

Beyond their structural role, these glucose-based polymers are at the forefront of host-microbe interactions. The cell wall is a key interface where plants and microbes communicate and compete. oup.comfrontiersin.org Plants can perceive breakdown products of microbial cell walls (like β-1,3-glucosides) as signals of attack, triggering defense responses. nih.gov Conversely, microbes have evolved enzymes to degrade plant cell wall polysaccharides to gain nutrients. researchgate.net There is an "evolutionary arms race" over sugar resources in the apoplast (the space outside the plant cell membrane), where both host and pathogen deploy transporters to absorb available glucose. frontiersin.org Sugars like D-glucose can also act as signaling molecules that inhibit the invasion of certain pathogens, suggesting their potential use in alternative therapies against infections. researchgate.net Unraveling the complex interplay of glycan structure, enzymatic modification, and signaling in this context is a major frontier in biology.

Q & A

Q. What are the standard methods for synthesizing and characterizing β-D-glucose derivatives like β-D-glucose pentaacetate?

  • Methodological Answer : β-D-glucose pentaacetate is synthesized via acylation of D-glucose with acetic anhydride in the presence of pyridine as a catalyst. The reaction produces acetic acid as a by-product, requiring purification through recrystallization in organic solvents like chloroform or ethyl acetate . Characterization involves:
  • HPLC : To quantify purity using C18 reverse-phase columns and acetonitrile/water mobile phases.
  • GC : For volatile impurity detection.
  • TLC : To monitor reaction progress using silica gel plates and UV visualization .
    Table 1 : Comparison of Analytical Methods
MethodPurposeDetection LimitReference
HPLCPurity0.1%
GCVolatiles1 ppm
TLCReaction monitoring1 µg

Q. How does β-D-glucose function as a substrate in enzymatic assays for glucose oxidase?

  • Methodological Answer : Glucose oxidase (GOD) specifically catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone, producing hydrogen peroxide. This reaction is utilized in spectrophotometric assays (e.g., using horseradish peroxidase-linked chromogenic substrates like o-dianisidine) to quantify glucose concentrations in biological samples. Key considerations:
  • Anomer Specificity : GOD is highly specific to β-D-glucose; α-D-glucose must be mutarotated to β-form for accurate measurement .
  • Interference : Avoid reducing agents (e.g., ascorbic acid) that react with H₂O₂ .

Advanced Research Questions

Q. What experimental designs are used to study β-D-glucose isomerization in metabolic pathways?

  • Methodological Answer : β-D-glucose undergoes mutarotation to α-D-glucose via galactose mutarotase (GALM), critical for glycolysis. To track isomerization:
  • Polarimetry : Measure optical rotation changes (β: +18.7°, α: +112.2°) .
  • Isotopic Labeling : Use ¹³C-NMR to monitor anomeric carbon shifts in real-time .
  • Enzyme Inhibition : Apply GALM inhibitors (e.g., N-ethylmaleimide) to isolate β-D-glucose pools .
    Note : Conflicting data exist on mutarotation rates in viscous environments (e.g., intracellular matrices), requiring temperature-controlled assays .

Q. How does β-D-glucose 6-phosphate’s anomeric configuration affect its role in glycogen metabolism?

  • Methodological Answer : β-D-glucose 6-phosphate must isomerize to α-D-glucose 6-phosphate via phosphoglucomutase for glycogen synthesis. Experimental approaches include:
  • Enzyme Kinetics : Compare Vmax/Km ratios for α- vs. β-anomers using purified enzymes.
  • Isotope Tracing : Track ¹⁴C-labeled β-D-glucose 6-phosphate conversion in hepatocyte cultures .
    Table 2 : Metabolic Pathways Involving β-D-Glucose 6-Phosphate
PathwayEnzymeAnomeric SpecificityReference
GlycolysisPhosphoglucose isomeraseβ → α
Pentose PhosphateGlucose-6-phosphate dehydrogenaseβ-specific

Q. What strategies resolve contradictions in β-D-glucose’s role as a reducing agent in nanoparticle synthesis?

  • Methodological Answer : β-D-glucose reduces silver ions to form nanoparticles, but competing studies report variability in size control. Key strategies:
  • Stabilizer Optimization : Use starch (1–5% w/v) to limit particle aggregation .
  • pH Control : Maintain pH 8–9 with sodium hydroxide to enhance reducing capacity .
  • Kinetic Studies : Monitor reduction rates via UV-Vis spectroscopy (λ = 400–450 nm) to correlate glucose concentration with nucleation .

Emerging Research Directions

Q. How can β-D-glucose derivatives enhance chiral material synthesis?

  • Methodological Answer : β-D-glucose pentaacetate serves as a chiral template in asymmetric catalysis. Methods include:
  • Co-crystallization : Grow metal-organic frameworks (MOFs) with β-D-glucose pentaacetate to induce helicity .
  • Dynamic Resolution : Use β-D-glucose-based ligands in enantioselective hydrogenation (e.g., Ru-BINAP systems) .

Q. What are the challenges in quantifying β-D-glucose in complex biological matrices?

  • Methodological Answer : Co-eluting metabolites (e.g., galactose) interfere with assays. Solutions:
  • Enzymatic Coupling : Combine GOD with mutarotase to ensure complete α→β conversion .
  • LC-MS/MS : Use HILIC columns and MRM transitions (m/z 180→163 for glucose) for specificity .

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